Product packaging for (S)-Tetrahydrofuran-3-ol(Cat. No.:CAS No. 86087-23-2)

(S)-Tetrahydrofuran-3-ol

Cat. No.: B019299
CAS No.: 86087-23-2
M. Wt: 88.11 g/mol
InChI Key: XDPCNPCKDGQBAN-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-(+)-3-Hydroxytetrahydrofuran (CAS 86087-23-2) is a chiral tetrahydrofuran derivative with a hydroxyl group at the third carbon position. Its specific (S)-configuration makes it a critical intermediate in the enantioselective synthesis of complex, biologically active compounds, particularly in the pharmaceutical industry . This compound serves as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs) for launched retroviral drugs, including the AIDS treatments amprenavir and fosamprenavir . Its applications extend to the development of antiviral agents, such as nucleoside analogs for HIV and hepatitis treatments, and as an intermediate in the creation of targeted anticancer therapies . The versatility of (S)-(+)-3-Hydroxytetrahydrofuran also makes it valuable for producing other derivatives like 3-aminotetrahydrofuran and tetrahydrofuran-3-one, which are used in further pharmaceutical syntheses . With a molecular formula of C4H8O2 and a molecular weight of 88.11 g/mol, it is a clear liquid with a boiling point of approximately 80°C at 15 mmHg and a density of about 1.103 g/cm³ . It should be handled as a combustible liquid and may cause skin and serious eye irritation . This product is intended for research purposes only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2 B019299 (S)-Tetrahydrofuran-3-ol CAS No. 86087-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPCNPCKDGQBAN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893863
Record name (S)-(+)-3-Hydroxytetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86087-23-2
Record name (+)-3-Hydroxytetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86087-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-3-Hydroxytetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxytetrahydrofuran, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E76E9MC2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-Tetrahydrofuran-3-ol: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tetrahydrofuran-3-ol is a chiral heterocyclic compound of significant interest in the pharmaceutical industry, particularly in the development of antiviral therapeutics. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex molecules, most notably as a key intermediate in the production of HIV protease inhibitors such as Amprenavir. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in drug development.

Core Properties of this compound

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Identification and Chemical Structure
PropertyValue
Chemical Name This compound
Synonyms (S)-(+)-3-Hydroxytetrahydrofuran, (3S)-Tetrahydro-3-furanol
CAS Number 86087-23-2[1][2][3][4]
Molecular Formula C₄H₈O₂[1][3]
Molecular Weight 88.11 g/mol [1][3]
SMILES C1OC[C@H]1O
InChI Key XDPCNPCKDGQBAN-BYPYZUCNSA-N
Physicochemical Properties
PropertyValueSource
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 80 °C at 15 mmHg[2][4]
Density 1.103 g/mL at 25 °C[5]
Refractive Index (n²⁰/D) 1.45[2]
Specific Optical Rotation ([α]²⁰/D) +17.5° (c = 2.4 in methanol)[6][7]
Flash Point 79 °C (closed cup)[4]
Solubility Soluble in water, ethanol, and methanol.[6][8]

Synthesis and Purification

The enantiomerically pure form of this compound is most commonly synthesized from readily available chiral precursors. A well-established and scalable method involves the reduction of L-malic acid followed by cyclization.

Experimental Protocol: Synthesis from L-Malic Acid

This protocol details a three-step synthesis of this compound starting from L-malic acid.

Step 1: Esterification of L-Malic Acid to Dimethyl L-malate

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 100g of L-malic acid to 300ml of methanol.

  • Cooling: Cool the mixture to -10°C to 0°C in an ice-salt bath.

  • Addition of Thionyl Chloride: Slowly add 120ml of thionyl chloride dropwise while maintaining the temperature below 0°C. The addition should take approximately 2 hours.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Then, heat the reaction mixture to 60-70°C and reflux for 1 hour.

  • Work-up: Cool the mixture and concentrate it under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8. Concentrate the neutralized solution and extract the product with ethyl acetate.

  • Purification: Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate as a colorless liquid.

Step 2: Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol

  • Reaction Setup: In a flask, dissolve 32.4g of dimethyl L-malate in 100ml of ethanol. Add 5.92g of sodium borohydride (B1222165) and 17g of lithium chloride.

  • Reaction: Heat the mixture to reflux.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and filter to remove solids. Adjust the pH of the filtrate to 3 with sulfuric acid, which will cause the precipitation of inorganic salts. Filter again and concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol.

Step 3: Cyclization to this compound

  • Reaction Setup: To the crude (S)-1,2,4-butanetriol from the previous step, add 2g of p-toluenesulfonic acid monohydrate.

  • Reaction: Heat the mixture to 180-220°C.

  • Purification: The product, this compound, is distilled directly from the reaction mixture under vacuum (87°C at 22 mmHg).

Purification and Analysis
  • Purification: The primary method for purifying this compound is vacuum distillation .

  • Analysis: The enantiomeric purity of this compound can be determined using chiral gas chromatography (GC) .

Role in Drug Development: HIV Protease Inhibitors

This compound is a crucial chiral building block in the synthesis of several HIV protease inhibitors, including Amprenavir.[4] HIV protease is an essential enzyme for the replication of the HIV virus. It cleaves newly synthesized polyproteins into functional viral proteins, a necessary step for the maturation of infectious virions.

Mechanism of Action of HIV Protease Inhibitors

HIV protease inhibitors are designed to mimic the transition state of the peptide substrates of the HIV protease. By binding to the active site of the enzyme, they competitively inhibit its function, thereby preventing the cleavage of the viral polyproteins. This disruption of the viral life cycle results in the production of immature, non-infectious viral particles.

Signaling Pathway: The HIV Life Cycle

The relevant "signaling pathway" in this context is the life cycle of the Human Immunodeficiency Virus (HIV). Protease inhibitors act at a late stage of this cycle.

Caption: The HIV life cycle and the point of intervention for protease inhibitors.

Experimental Workflow Visualization

The synthesis of this compound from L-malic acid can be visualized as a clear, multi-step workflow.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification_analysis Purification and Analysis Start Start: L-Malic Acid Step1 Step 1: Esterification (Methanol, Thionyl Chloride) Start->Step1 Intermediate1 Intermediate: Dimethyl L-malate Step1->Intermediate1 Step2 Step 2: Reduction (Sodium Borohydride, Lithium Chloride) Intermediate1->Step2 Intermediate2 Intermediate: (S)-1,2,4-Butanetriol Step2->Intermediate2 Step3 Step 3: Cyclization (p-Toluenesulfonic Acid) Intermediate2->Step3 Product Product: This compound Step3->Product Purification Purification: Vacuum Distillation Product->Purification Analysis Analysis: Chiral GC Purification->Analysis

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a fundamentally important chiral intermediate in modern medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an invaluable component in the synthesis of complex pharmaceutical agents. A thorough understanding of its basic properties, coupled with robust and scalable synthetic and purification protocols, is essential for its effective utilization in drug discovery and development, particularly in the ongoing efforts to combat HIV/AIDS. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field.

References

(S)-Tetrahydrofuran-3-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tetrahydrofuran-3-ol, also known as (S)-(+)-3-Hydroxytetrahydrofuran, is a chiral molecule significant in organic synthesis and pharmaceutical development.[1] It serves as a crucial intermediate in the production of various pharmaceuticals, including antiviral medications.[2][3]

Molecular Formula and Weight

The chemical properties of this compound are fundamental to its application in scientific research and drug development. Its molecular formula and weight are key identifiers for this compound.

PropertyValue
Molecular Formula C4H8O2[1][4][5]
Molecular Weight 88.11 g/mol [1][4][5]

This colorless to yellowish liquid is a versatile building block due to its hydroxyl group, which enhances its reactivity.[1][2] It is utilized in the synthesis of enantiomerically pure drugs and has potential applications in the creation of biodegradable polymers.[1]

References

Synthesis of (S)-Tetrahydrofuran-3-ol from L-Malic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the chiral building block (S)-Tetrahydrofuran-3-ol, a crucial intermediate in the manufacturing of various pharmaceuticals, starting from the readily available and inexpensive L-malic acid.[1][2][3] This document provides a comprehensive overview of the most common synthetic route, including detailed experimental protocols, quantitative data summaries, and visual representations of the chemical transformations and experimental workflow. The presented methodologies are suitable for laboratory-scale synthesis and offer insights for potential industrial production.[3]

Synthetic Pathway Overview

The predominant and economically viable route for the synthesis of this compound from L-malic acid is a three-step process.[1][4] This pathway involves:

  • Esterification: The initial step is the protection of the carboxylic acid functionalities of L-malic acid through esterification, typically yielding a dimethyl or diethyl ester.[2][3]

  • Reduction: The resulting diester is then reduced to the corresponding chiral diol, (S)-1,2,4-butanetriol.[1][3]

  • Cyclization: The final step involves an acid-catalyzed intramolecular dehydration (cyclization) of the triol to afford the target molecule, this compound.[1][4]

This synthetic strategy is advantageous due to the low cost of the starting material and the relatively straightforward reaction conditions.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various reported experimental procedures, offering a comparative overview of reaction conditions, yields, and product purities.

Table 1: Esterification of L-Malic Acid

ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Thionyl chlorideMethanol (B129727)0 to Room Temp, then 60-704, then 188.497.9[2]
Thionyl chlorideEthanol-10 to 0, then Room Temp, then 70-802, then 4, then 184.199.0[2]
Sulfuric acidMethanol60-70 (reflux)1085.298.9[2]
Thionyl chlorideMethanol-10, then Room Temp, then reflux1.5, then 4, then 193Not specified[3][5]

Table 2: Reduction of Dimethyl L-Malate to (S)-1,2,4-Butanetriol

Reducing AgentAdditiveSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium borohydride (B1222165)Lithium chlorideMethanolReflux3+Not specified[3][5]
Potassium borohydrideLithium chlorideMethanolReflux3+Not specified[5]
Sodium borohydride-tert-Butanol / MethanolNot specifiedNot specified90.0[6]
Sodium borohydride-Ethanol2015Not specified[6]

Table 3: Cyclization of (S)-1,2,4-Butanetriol

CatalystTemperature (°C)Yield (%)Optical Purity (%)Reference
p-Toluenesulfonic acid180-220Not specified95.8[4]
p-Toluenesulfonic acidHigh TemperatureNot specifiedNot specified[3][5]

Detailed Experimental Protocols

The following protocols are detailed methodologies for each key experimental step in the synthesis of this compound.

Step 1: Synthesis of Dimethyl L-Malate

Procedure based on CN1887880A: [3][5]

  • To a reaction flask containing 90 mL of methanol, cooled to -10 °C, add 30 g (0.224 mol) of L-malic acid.

  • Under stirring, slowly add 39 mL (0.55 mol) of thionyl chloride dropwise over 1.5 hours, maintaining the temperature at -10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

  • Following the stirring period, heat the mixture to reflux for 1 hour to drive the reaction to completion.

  • After reflux, cool the mixture and concentrate it under reduced pressure to remove excess methanol and thionyl chloride.

  • To the residue, add 125 mL of a 20% sodium carbonate solution to neutralize the mixture to a pH of 7.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate as a colorless oil.

Step 2: Synthesis of (S)-1,2,4-Butanetriol

Procedure based on CN1887880A: [3][5]

  • Dissolve 32.4 g (0.2 mol) of dimethyl L-malate in 100 mL of methanol in a reaction flask.

  • To this solution, add 8.48 g (0.16 mol) of potassium borohydride and 17 g (0.4 mol) of lithium chloride.

  • Heat the mixture to reflux.

  • Every 20 minutes, add an additional 4.24 g (0.08 mol) of potassium borohydride. Repeat this addition a total of five times.

  • After the final addition, continue to reflux for 3 hours. Monitor the reaction by TLC until no starting material is observed.

  • Cool the reaction mixture and filter to remove the bulk of the solid precipitate.

  • Adjust the pH of the filtrate to 3 with sulfuric acid, which will cause more solids to precipitate.

  • Filter the mixture again and concentrate the filtrate under reduced pressure.

  • The resulting solid-liquid mixture is diluted with 20 mL of ethyl acetate and 20 mL of ethanol, stirred, and filtered.

  • The filtrate is then concentrated under reduced pressure to yield (S)-1,2,4-butanetriol as a yellow, viscous liquid.

Step 3: Synthesis of this compound

General Procedure: [3][4][5]

  • In a distillation apparatus, place the crude (S)-1,2,4-butanetriol obtained from the previous step.

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Heat the mixture to a temperature between 180-220 °C.

  • The product, this compound, will distill as it is formed.

  • Collect the distillate and, if necessary, purify further by fractional distillation.

Visualizations

Synthetic Pathway

Synthesis_Pathway L_Malic_Acid L-Malic Acid Dimethyl_Malate (S)-Dimethyl Malate L_Malic_Acid->Dimethyl_Malate Esterification (SOCl₂, MeOH) Butanetriol (S)-1,2,4-Butanetriol Dimethyl_Malate->Butanetriol Reduction (KBH₄, LiCl) THF_ol This compound Butanetriol->THF_ol Cyclization (PTSA, Δ)

Caption: Synthetic route from L-Malic Acid to this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction cluster_step3 Step 3: Cyclization start1 Mix L-Malic Acid and Methanol at -10°C add_socl2 Add Thionyl Chloride Dropwise start1->add_socl2 stir_rt Stir at Room Temperature add_socl2->stir_rt reflux1 Heat to Reflux stir_rt->reflux1 concentrate1 Concentrate Under Reduced Pressure reflux1->concentrate1 neutralize Neutralize with Na₂CO₃ Solution concentrate1->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product1 Obtain Dimethyl L-Malate dry_concentrate->product1 start2 Dissolve Dimethyl Malate in Methanol product1->start2 add_reducers Add KBH₄ and LiCl start2->add_reducers reflux2 Heat to Reflux with Staged KBH₄ Addition add_reducers->reflux2 cool_filter1 Cool and Filter reflux2->cool_filter1 acidify Acidify with H₂SO₄ cool_filter1->acidify filter_concentrate Filter and Concentrate acidify->filter_concentrate dilute_filter Dilute, Stir, and Filter filter_concentrate->dilute_filter concentrate2 Concentrate to Obtain Product dilute_filter->concentrate2 product2 Obtain (S)-1,2,4-Butanetriol concentrate2->product2 start3 Combine Butanetriol and PTSA product2->start3 distill Heat to 180-220°C and Distill start3->distill product3 This compound distill->product3

Caption: Step-by-step experimental workflow for the synthesis.

References

Enantioselective Synthesis of (S)-Tetrahydrofuran-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tetrahydrofuran-3-ol is a pivotal chiral building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate for HIV protease inhibitors like Amprenavir. Its stereochemically defined structure demands highly selective synthetic methods to ensure the efficacy and safety of the final active pharmaceutical ingredients. This technical guide provides an in-depth overview of the primary enantioselective strategies for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The guide details prominent chemical and biocatalytic routes, presenting quantitative data, comprehensive experimental protocols, and visual workflows to facilitate understanding and implementation.

Comparison of Key Synthetic Methodologies

The enantioselective synthesis of this compound can be broadly categorized into three main approaches: chemical synthesis from a chiral pool, asymmetric synthesis using chiral catalysts, and biocatalytic methods employing enzymes. Each strategy offers distinct advantages and challenges in terms of starting material availability, cost, scalability, and stereochemical control. The following tables summarize the quantitative data for the most effective methods.

Method Starting Material Key Reagents/Catalyst Yield (%) Enantiomeric Excess (e.e.) (%) Reference
Chemical Synthesis L-Malic Acid1. SOCl₂/Methanol2. KBH₄/LiCl3. p-TsOH~39-43% (over 2 steps)>95%[1]
Asymmetric Synthesis 2,3-DihydrofuranChiral Boron Catalyst92%100%
Biocatalytic (Reduction) Dihydro-3(2H)-furanoneAlcohol Dehydrogenase (PED)74.7%90%
Biocatalytic (Resolution) Racemic 3-hydroxytetrahydrofuranLipase~50% (theoretical max)>95%[2]

Experimental Protocols and Methodologies

This section provides detailed experimental procedures for the most significant and widely employed methods for synthesizing this compound.

Chemical Synthesis from L-Malic Acid

This classical approach utilizes the readily available and inexpensive chiral starting material, L-malic acid. The synthesis involves a three-step sequence: esterification, reduction to a triol, and subsequent acid-catalyzed cyclization.

Logical Workflow for Synthesis from L-Malic Acid

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization L_Malic_Acid L-Malic Acid Thionyl_Chloride_Methanol SOCl₂ / Methanol -10°C to reflux L_Malic_Acid->Thionyl_Chloride_Methanol Dimethyl_L_malate Dimethyl L-malate Thionyl_Chloride_Methanol->Dimethyl_L_malate KBH4_LiCl KBH₄ / LiCl Methanol, reflux Dimethyl_L_malate->KBH4_LiCl S_1_2_4_Butanetriol (S)-1,2,4-Butanetriol KBH4_LiCl->S_1_2_4_Butanetriol p_TsOH p-TsOH 180-220°C, vacuum S_1_2_4_Butanetriol->p_TsOH S_Tetrahydrofuran_3_ol This compound p_TsOH->S_Tetrahydrofuran_3_ol

Caption: Workflow for the synthesis of this compound from L-Malic Acid.

Step 1: Synthesis of Dimethyl L-malate [1]

  • To a solution of 30 g (0.224 mol) of L-malic acid in 90 ml of methanol, cooled to -10°C, 39 ml (0.55 mol) of thionyl chloride is added dropwise over 1.5 hours.

  • The reaction mixture is stirred at room temperature for 4 hours, followed by refluxing for 1 hour.

  • The solvent is removed under reduced pressure.

  • A 20% aqueous solution of sodium carbonate (125 ml) is added to the residue to adjust the pH to 7.

  • The aqueous layer is extracted three times with 100 ml portions of ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate (B86663) and concentrated under reduced pressure to yield dimethyl L-malate as a colorless oil.

  • Yield: 33.68 g (93%).

Step 2: Synthesis of (S)-1,2,4-Butanetriol [1]

  • 32.4 g (0.2 mol) of dimethyl L-malate is dissolved in 100 ml of methanol.

  • To this solution, 8.48 g (0.16 mol) of potassium borohydride (B1222165) and 17 g (0.4 mol) of lithium chloride are added, and the mixture is brought to reflux.

  • An additional 4.24 g (0.08 mol) of potassium borohydride is added every 20 minutes for a total of five additions.

  • The reaction is refluxed for an additional 3 hours until thin-layer chromatography indicates the absence of the starting material.

  • The reaction mixture is filtered to remove solids, and the filtrate's pH is adjusted to 3 with sulfuric acid.

  • Precipitated solids are removed by filtration, and the filtrate is concentrated under reduced pressure.

  • The resulting crude product is used directly in the next step.

Step 3: Synthesis of this compound [1]

  • To the crude (S)-1,2,4-butanetriol, 2 g (0.01 mol) of p-toluenesulfonic acid monohydrate is added.

  • The mixture is heated to 200°C and subjected to vacuum distillation.

  • The fraction collected at 87°C / 22 mmHg is the desired product, this compound, as a yellow oily liquid.

  • Two-step yield: 39-43%.

Biocatalytic Asymmetric Reduction of Dihydro-3(2H)-furanone

This method employs an alcohol dehydrogenase (ADH) to stereoselectively reduce the prochiral ketone, dihydro-3(2H)-furanone, to the corresponding (S)-alcohol. This approach is advantageous due to its high selectivity and mild reaction conditions.

Mechanism of Alcohol Dehydrogenase (ADH) Catalyzed Reduction

G cluster_0 Enzyme Active Site cluster_1 Product Release ADH ADH Active Site S_Alcohol This compound ADH->S_Alcohol Hydride Transfer NAD NAD+ ADH->NAD NADH NADH NADH->ADH Ketone Dihydro-3(2H)-furanone Ketone->ADH G Racemic_Alcohol Racemic (R/S)-3-Hydroxytetrahydrofuran Lipase_Acyl_Donor Lipase + Acyl Donor (e.g., Vinyl Acetate) Racemic_Alcohol->Lipase_Acyl_Donor Separation Separation (e.g., Chromatography) Lipase_Acyl_Donor->Separation S_Alcohol (S)-3-Hydroxytetrahydrofuran Separation->S_Alcohol Unreacted R_Ester (R)-3-Acetoxytetrahydrofuran Separation->R_Ester Acylated

References

An In-depth Technical Guide to the Physical Properties of (S)-Tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tetrahydrofuran-3-ol, also known as (S)-3-Hydroxytetrahydrofuran, is a chiral cyclic ether of significant interest in the pharmaceutical and chemical industries. Its utility as a key intermediate in the synthesis of various high-value molecules, including the anti-retroviral drugs amprenavir (B1666020) and fosamprenavir, necessitates a thorough understanding of its physical properties.[1][2] This technical guide provides a comprehensive overview of the core physical characteristics of this compound, complete with detailed experimental protocols for their determination and a visualization of a common synthetic pathway.

Core Physical Properties

The physical properties of this compound are crucial for its handling, purification, and use in synthetic applications. A summary of these properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₈O₂[3][4]
Molecular Weight 88.11 g/mol [3][4]
Appearance Clear colorless to pale yellow liquid[2][5]
Density 1.103 g/mL at 25 °C[2][4]
Boiling Point 179 °C at 760 mmHg 80 °C at 15 mmHg[1][2][4]
Refractive Index (n_D^20) 1.45[2][4]
Optical Activity ([α]_D^20) +17.5° (c = 2.4 in methanol)[4][6]
Flash Point 79 °C (174.2 °F) - closed cup[6][7]
Solubility Soluble in water, methanol, and chloroform.[2][8] Miscible with water.[8][2][8]
pKa 14.49 ± 0.20 (Predicted)[2]
LogP -0.784 at 22°C and pH 6.8[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound.

Determination of Boiling Point under Reduced Pressure

The boiling point of this compound is often reported under reduced pressure to avoid decomposition at higher temperatures.

Apparatus:

  • Round-bottom flask

  • Claisen adapter

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating mantle or oil bath

  • Vacuum pump

  • Manometer

  • Condenser

  • Receiving flask

Procedure:

  • A small amount of this compound is placed in the round-bottom flask along with a boiling chip.

  • A capillary tube, sealed at one end, is placed in the liquid with the open end down.

  • The apparatus is assembled for simple distillation, and a vacuum is applied to the system.

  • The pressure is allowed to stabilize and is recorded from the manometer.

  • The flask is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is slowly discontinued. The point at which bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point at the recorded pressure.[9][10]

  • The Clausius-Clapeyron equation can be used to estimate the boiling point at other pressures.[11]

Measurement of Density

The density of a liquid can be determined using a pycnometer or a hydrometer.[12][13]

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed.

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • The volume of the pycnometer is calibrated by weighing it with the water of a known density at that temperature.

  • The pycnometer is then emptied, dried, and filled with this compound.

  • The filled pycnometer is brought to the same constant temperature in the water bath.

  • The mass of the pycnometer filled with the sample is measured.

  • The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[2]

Measurement of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (e.g., sodium D line)

  • Dropper

Procedure:

  • The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[3][14]

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

  • A constant temperature is maintained by circulating water from a water bath through the refractometer.

  • A few drops of this compound are placed on the surface of the measuring prism.

  • The prisms are closed, and the light source is positioned.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and coincides with the crosshairs.

  • The refractive index is read directly from the instrument's scale.[15][16]

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents is essential for reaction setup and purification.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes or micropipettes

Procedure:

  • A small, measured amount of this compound (e.g., 50 mg or 50 µL) is placed into a series of test tubes.

  • A specific volume of a solvent (e.g., 1 mL of water, methanol, chloroform, hexane) is added to each test tube.

  • The test tubes are vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

  • The mixture is allowed to stand and visually inspected for homogeneity. The substance is considered soluble if a clear, single-phase solution is formed.

  • For quantitative solubility, a saturated solution is prepared, and the concentration of the solute in the supernatant is determined analytically (e.g., by GC or HPLC).[7][8]

Synthetic Pathway Visualization

(S)-3-Hydroxytetrahydrofuran can be synthesized from L-malic acid through a multi-step process involving esterification, reduction, and cyclization.[1][4][6] The following diagram illustrates this synthetic workflow.

Synthesis_of_S_Tetrahydrofuran_3_ol L_Malic_Acid L-Malic Acid Dimethyl_L_Malate (S)-Dimethyl Malate L_Malic_Acid->Dimethyl_L_Malate SOCl₂, Methanol Butanetriol (S)-1,2,4-Butanetriol Dimethyl_L_Malate->Butanetriol NaBH₄ / LiCl S_THF_ol This compound Butanetriol->S_THF_ol p-Toluenesulfonic acid, Heat

Caption: Synthesis of this compound from L-Malic Acid.

References

An In-depth Technical Guide to the Solubility of (S)-Tetrahydrofuran-3-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S)-Tetrahydrofuran-3-ol

This compound, also known as (S)-3-hydroxytetrahydrofuran, is a chiral cyclic ether with a secondary alcohol functional group. Its polarity and capacity for hydrogen bonding significantly influence its solubility profile. The molecule's structure, featuring both a polar hydroxyl group and a less polar ether linkage within a cyclic hydrocarbon framework, allows for a degree of solubility in a range of organic solvents.

Qualitative Solubility Profile

This compound is known to be soluble in polar organic solvents. This is attributed to the dominant effect of the hydroxyl group, which can engage in hydrogen bonding with polar solvent molecules. Conversely, its solubility is considerably lower in non-polar solvents where such interactions are not favored.

General Solubility Observations:

  • High Solubility: In polar protic solvents like methanol (B129727) and ethanol, this compound is expected to be highly soluble due to strong hydrogen bonding interactions. It is also soluble in polar aprotic solvents.

  • Slight Solubility: There is an indication of slight solubility in solvents of intermediate polarity such as chloroform.[1]

  • Low Solubility: In non-polar solvents like hexane (B92381) or benzene, the solubility is expected to be limited.[2]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific, publicly available quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a broad spectrum of organic solvents. The absence of this data necessitates experimental determination to meet the specific requirements of a given research or development project. The following sections provide detailed methodologies for obtaining these crucial values.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C

Solvent ClassSolventPredicted SolubilityExperimentally Determined Solubility ( g/100 mL)
Polar Protic MethanolHighData to be determined
EthanolHighData to be determined
IsopropanolHighData to be determined
Polar Aprotic AcetoneModerate to HighData to be determined
Ethyl AcetateModerateData to be determined
DichloromethaneModerateData to be determined
Non-Polar TolueneLowData to be determined
HexaneLowData to be determined

Note: This table is intended to be populated with data obtained through the experimental protocols outlined below.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocols are recommended. The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solute with the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Vials with screw caps

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is confirmed by the presence of a separate liquid phase of the solute after equilibration.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a period to allow for phase separation. If separation is slow, centrifugation at a constant temperature can be employed.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solute microdroplets.

  • Quantification: Accurately determine the concentration of this compound in the filtered saturated solution using a pre-calibrated analytical method. Gas Chromatography (GC) is a suitable technique for this purpose.

Quantitative Analysis by Gas Chromatography (GC-FID)

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • A suitable capillary column (e.g., a polar phase column like a wax column).

Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Inject a fixed volume of each standard solution into the GC and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

Sample Analysis:

  • Inject a known volume of the filtered saturated solution into the GC under the same conditions as the standards.

  • Record the peak area for this compound.

  • Determine the concentration of this compound in the sample by using the calibration curve.

Calculation of Solubility:

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Filtration cluster_analysis Quantitative Analysis cluster_result Result prep1 Add excess this compound to a known volume of solvent in a vial equilibration1 Agitate in a thermostatically controlled shaker at constant temperature (e.g., 25°C) for 24-48 hours prep1->equilibration1 separation1 Cease agitation and allow phases to separate equilibration1->separation1 separation2 Alternatively, centrifuge at constant temperature separation1->separation2 if needed sampling1 Withdraw an aliquot of the supernatant separation2->sampling1 filtration1 Filter through a syringe filter sampling1->filtration1 analysis1 Analyze the concentration of the filtrate using a calibrated method (e.g., GC-FID) filtration1->analysis1 result1 Calculate and report solubility (e.g., in g/100 mL or mol/L) analysis1->result1

Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, its qualitative behavior points to high solubility in polar solvents and limited solubility in non-polar media. For applications requiring precise solubility values, the experimental protocols detailed in this guide, particularly the shake-flask method followed by GC analysis, provide a reliable framework for their determination. This information is essential for the effective use of this compound in research and development, particularly within the pharmaceutical industry.

References

A Comprehensive Technical Guide to the Spectral Analysis of (S)-Tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectral data for (S)-Tetrahydrofuran-3-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds, including HIV protease inhibitors.[1][2][3] The document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its spectroscopic properties.

Spectroscopic Data Summary

The following sections present a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.[4]

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.457mH-3 (CH-OH)
4.04mH-5 (O-CH₂)
3.948mH-2 or H-5 (O-CH₂)
3.824mH-2 or H-5 (O-CH₂)
3.769mH-2 (O-CH₂)
3.712mH-2 (O-CH₂)
2.053mH-4 (CH₂)
1.896mH-4 (CH₂)
Variablebr s-OH

Data sourced from ChemicalBook and assigned based on typical chemical shifts for similar structures.[5][6] Note: The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and temperature.

¹³C NMR Spectral Data

  • Solvent: Chloroform-d (CDCl₃)

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
71.0C-3 (CH-OH)
67.5C-2 (O-CH₂)
66.8C-5 (O-CH₂)
34.5C-4 (CH₂)

Data sourced from ChemicalBook.[5][7]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]

Wavenumber (cm⁻¹)IntensityAssignment
3400 (broad)StrongO-H stretch (alcohol)
2960-2850MediumC-H stretch (aliphatic)
1080StrongC-O stretch (ether)
1050StrongC-O stretch (sec-alcohol)

Data represents typical values for alcohols and ethers and is consistent with the data available for (S)-(+)-3-Hydroxytetrahydrofuran.[10][11]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[12][13]

  • Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
8810.6[M]⁺ (Molecular Ion)
5882.2[C₃H₆O]⁺
57100.0[C₃H₅O]⁺ (Base Peak)
455.1[C₂H₅O]⁺
4319.6[C₂H₃O]⁺
3140.6[CH₃O]⁺

Data sourced from the NIST WebBook for 3-Hydroxytetrahydrofuran and ChemicalBook for the (S)-enantiomer.[5][14]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

  • Instrumentation: The NMR tube is placed into the NMR spectrometer.[4]

  • Data Acquisition: The sample is irradiated with radiofrequency pulses in a strong magnetic field. The instrument detects the emitted radiation from the nuclei as they relax.[15]

  • Processing: The raw data is processed using a Fourier transform to generate the NMR spectrum.

  • Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).[16]

  • Instrumentation: The salt plates are placed in the sample holder of an FTIR spectrometer.[17]

  • Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the instrument measures the absorbance at each frequency.

  • Processing: The data is presented as a plot of transmittance or absorbance versus wavenumber.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.[18]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (Electron Ionization), causing them to lose an electron and form a molecular ion. Fragmentation of the molecular ion also occurs.[12]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a magnetic field.[18]

  • Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR_acq NMR Spectrometer Sample->NMR_acq IR_acq IR Spectrometer Sample->IR_acq MS_acq Mass Spectrometer Sample->MS_acq NMR_data 1H & 13C NMR Spectra NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data Structure Molecular Structure Confirmation NMR_data->Structure Carbon-Hydrogen Framework IR_data->Structure Functional Groups MS_data->Structure Molecular Weight & Fragmentation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to (S)-Tetrahydrofuran-3-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tetrahydrofuran-3-ol , a chiral cyclic ether, is a critical building block in the synthesis of a variety of pharmaceutical compounds. Its specific stereochemistry makes it an indispensable intermediate in the development of targeted therapeutics, particularly in the field of antiviral and anticancer treatments. This guide provides an in-depth overview of its commercial availability, key chemical properties, and its application in drug development, complete with experimental insights.

Commercial Availability and Specifications

A number of chemical suppliers offer this compound, with purities suitable for research and development as well as commercial production. The table below summarizes the offerings from several prominent suppliers. Researchers should note that specifications can vary, and it is always recommended to request a certificate of analysis for lot-specific data.

SupplierProduct Name(s)CAS NumberPurityAvailable Quantities
MedchemExpressThis compound, (+)-3-Hydroxytetrahydrofuran86087-23-299.94%[1][2]25 g, 50 g, Bulk
Thermo Fisher Scientific(S)-(+)-3-Hydroxytetrahydrofuran86087-23-298%[3]-
Tokyo Chemical Industry (TCI)(S)-3-Hydroxytetrahydrofuran86087-23-2>98.0% (GC)5g, 25g
LookChem(S)-(+)-3-Hydroxytetrahydrofuran84976-47-6-Grams to Metric Tons[4]
ECHEMI(S)-(+)-3-Hydroxytetrahydrofuran86087-23-299%, 99.5%[5]Kilograms[5]
NINGBO INNO PHARMCHEM(S)-3-Hydroxytetrahydrofuran86087-23-2≥99.0%[6]-

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.

PropertyValueSource
Molecular FormulaC4H8O2[1][7]
Molecular Weight88.11 g/mol [1][8]
AppearanceColorless to light yellow liquid[2][9]
Boiling Point179 °C (at 760 mmHg); 88-89 °C (at 17 mmHg)[7]
Density1.103 g/mL at 25°C[4]
Storage ConditionsPure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Applications in Drug Development

This compound is a key chiral intermediate in the synthesis of several important drugs. Its tetrahydrofuran (B95107) ring is a structural motif present in numerous biologically active molecules.[10]

One of the most notable applications is in the production of HIV protease inhibitors.[1] It is a crucial precursor for drugs such as Amprenavir and its prodrug Fosamprenavir , which are used in the treatment of HIV/AIDS.[7] The specific (S)-configuration of the hydroxyl group is essential for the desired pharmacological activity.

Furthermore, this compound is utilized in the synthesis of other therapeutic agents, including:

  • Afatinib , an anticancer drug.[6][9]

  • Empagliflozin , a drug used to treat type 2 diabetes.[6]

  • Ticardipine , an antiarrhythmic drug.[9]

  • Enronavir , an anti-AIDS drug.[9]

The introduction of the this compound moiety can also enhance the herbicidal activity and selectivity of diphenyl ether herbicides.[9]

Synthetic Pathways

Several synthetic routes to this compound have been developed, often starting from readily available chiral precursors. A common and industrially viable method involves the use of L-malic acid.

The following diagram illustrates a typical synthetic workflow starting from L-malic acid:

G Synthetic Workflow for this compound A L-Malic Acid B Esterification (e.g., with Methanol, H+) A->B C Dimethyl L-malate B->C D Reduction (e.g., NaBH4) C->D E (S)-1,2,4-Butanetriol D->E F Cyclization (e.g., p-Toluenesulfonic acid, heat) E->F G This compound F->G

Caption: A common synthetic route to this compound from L-malic acid.

This process typically involves the esterification of the carboxylic acids in L-malic acid, followed by reduction to the corresponding triol, and subsequent acid-catalyzed cyclization to yield the final product.[11]

Role as a Building Block: Synthesis of Amprenavir

The significance of this compound as a chiral building block is exemplified in the synthesis of Amprenavir. The tetrahydrofuran moiety is incorporated into the final drug structure, and its stereochemistry is crucial for the drug's ability to bind to the HIV protease active site.

The diagram below outlines the logical relationship of this compound in the synthesis of Amprenavir.

G Role of this compound in Amprenavir Synthesis cluster_reactants Key Reactants cluster_synthesis Synthetic Steps A This compound E Coupling & Multi-step Synthesis A->E B N-Boc-L-phenylalanine epoxide B->E C Isobutylamine D 4-Amino-N-isobutylbenzenesulfonamide C->D D->E F Amprenavir E->F

Caption: Logical flow showing this compound as a key building block for Amprenavir.

Experimental Protocols

Detailed experimental procedures are often proprietary to commercial manufacturers. However, the scientific literature and patents provide valuable insights into the synthesis of this compound.

Example Protocol: Synthesis from L-Malic Acid

The following is a generalized procedure based on published methods:[11]

  • Esterification: L-Malic acid is dissolved in an alcohol (e.g., methanol) with a catalytic amount of strong acid (e.g., sulfuric acid) and heated to reflux to form the corresponding dialkyl malate (B86768). The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion. The excess alcohol is removed under reduced pressure.

  • Reduction: The crude dialkyl malate is dissolved in a suitable solvent (e.g., THF) and slowly added to a suspension of a reducing agent (e.g., sodium borohydride) at a controlled temperature. After the reaction is complete, the mixture is quenched, and the product, (S)-1,2,4-butanetriol, is extracted.

  • Cyclization: The purified (S)-1,2,4-butanetriol is heated with a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) to effect intramolecular dehydration and cyclization. The product, this compound, is then purified by distillation.

Key Reaction Parameters from a Patented Process

A Chinese patent (CN102477019A) describes a multi-step synthesis starting from S-4-chloro-3-hydroxybutyric acid ethyl ester.[12] The final deprotection step to yield this compound is summarized below:

ReactantReagentSolventTemperatureReaction TimeYield
S-3-methoxyl group THFSodium thioalcoholDMF150 °C15 hours45%

This information highlights that various synthetic strategies exist, and the choice of method will depend on factors such as starting material availability, cost, and desired scale.

Conclusion

This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its commercial availability from multiple suppliers with high purity makes it accessible for both research and large-scale production. A thorough understanding of its chemical properties, synthetic routes, and applications is crucial for chemists and researchers involved in drug discovery and development. The continued importance of this building block in the synthesis of life-saving medicines underscores its role in modern medicinal chemistry.

References

The Pivotal Role of (S)-Tetrahydrofuran-3-ol in Modern Drug Development: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tetrahydrofuran-3-ol, a chiral cyclic ether, has emerged as a critical building block in the synthesis of a diverse range of pharmaceuticals. Its unique stereochemistry and versatile reactivity make it an indispensable intermediate in the development of treatments for some of the world's most challenging diseases, including HIV/AIDS, cancer, and type 2 diabetes. This technical guide provides an in-depth review of the applications of this compound, offering detailed experimental protocols, quantitative biological data for key derivative drugs, and visual representations of relevant biological pathways and synthetic workflows.

Core Applications in Drug Synthesis

This compound serves as a key chiral precursor in the synthesis of several blockbuster drugs. Its incorporation into the final molecular structure is often crucial for the drug's efficacy and selectivity. Notable examples include:

  • Amprenavir (B1666020): An HIV-1 protease inhibitor, where the (S)-tetrahydrofuranyl moiety plays a significant role in binding to the enzyme's active site.

  • Afatinib (B358): A potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases, used in the treatment of non-small cell lung cancer.

  • Empagliflozin (B1684318): A selective sodium-glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes.

Quantitative Biological Data of Key Drugs

The following table summarizes the key in vitro biological activity data for drugs synthesized using this compound. This data highlights the high potency of these compounds against their respective targets.

Drug NameTargetMeasurement TypeValueReference
AmprenavirHIV-1 ProteaseK_i0.6 nM[1]
AmprenavirWild-type HIV isolatesIC_5014.6 ± 12.5 ng/mL[1]
AfatinibEGFRIC_500.5 nM[2]
AfatinibEGFR (uncommon mutations)IC_50< 100 nM[3][4]
EmpagliflozinHuman SGLT2IC_503.1 nM[5][6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent incorporation into the aforementioned pharmaceuticals, based on published literature and patent filings.

Synthesis of this compound from L-Malic Acid

This common synthetic route involves a three-step process starting from the readily available and inexpensive chiral precursor, L-malic acid.[8]

Step 1: Esterification of L-Malic Acid

  • To a three-necked flask, add L-malic acid (100g) and methanol (B129727) (300ml).

  • Cool the mixture to between -10°C and 0°C.

  • Slowly add thionyl chloride (120ml) dropwise over 2 hours while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Heat the mixture to 60-70°C and reflux for 1 hour.

  • Cool the reaction and concentrate under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8.

  • Concentrate the mixture and add water.

  • Extract the product with ethyl acetate (B1210297).

  • Wash the organic phase, dry it, and concentrate to yield dimethyl L-malate as a colorless liquid (Yield: 88.4%, Purity: 97.9%).[8]

Step 2: Reduction of Dimethyl L-Malate

  • Dissolve dimethyl L-malate (32.4g, 0.2mol) in methanol (100ml).

  • Add potassium borohydride (B1222165) (8.48g, 0.16mol) and lithium chloride (17g, 0.4mol) and heat to reflux.

  • Add potassium borohydride (4.24g, 0.08mol) every 20 minutes for a total of 5 additions.

  • Continue to reflux for 3 hours after the final addition, monitoring the reaction by TLC until the starting material is consumed.

  • Filter to remove the bulk of the solids.

  • Adjust the pH of the filtrate to 3 with sulfuric acid, which will cause more solids to precipitate.

  • Filter again and concentrate the filtrate under reduced pressure.

  • Dilute the resulting solid-liquid mixture with ethyl acetate (20ml) and ethanol (B145695) (20ml), stir, and filter.

  • Concentrate the filtrate to yield (S)-1,2,4-butanetriol as a yellow viscous liquid.[9][10]

Step 3: Cyclization to this compound

  • To the crude (S)-1,2,4-butanetriol from the previous step, add p-toluenesulfonic acid (PTSA).

  • Heat the mixture to 180-220°C to effect cyclization.

  • Purify the product by distillation to obtain this compound.

Synthesis of an Amprenavir Intermediate using this compound

The synthesis of Amprenavir involves the condensation of a core amine with an activated form of this compound.[11]

  • To a solution of (S)-3-hydroxytetrahydrofuran (0.2 g, 2.3 mmol) in dry acetonitrile (B52724) (7 mL), add dry triethylamine (B128534) (0.9 mL, 6.8 mmol) followed by N,N'-disuccinimidyl carbonate (0.9 g, 3.4 mmol) at room temperature.

  • Stir the mixture for 4 hours.

  • Pour the reaction mixture into ethyl acetate (15 mL).

  • Wash the ethyl acetate layer with a saturated aqueous NaHCO_3 solution (5 mL) and dry over anhydrous Na_2SO_4.

  • Concentrate the organic extract under reduced pressure to give the crude activated intermediate, (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate.

  • This intermediate is then reacted with the appropriate amine precursor to form Amprenavir.

Synthesis of an Afatinib Intermediate using this compound

The synthesis of Afatinib involves the nucleophilic aromatic substitution of a fluoro-quinazoline derivative with this compound.[2][12]

  • To a mixture of 60% NaH (5.0 g, 0.1257 mol) in anhydrous THF (300 mL), add this compound (8.5 g, 0.0964 mol) dropwise at room temperature.

  • Stir the mixture at room temperature for 1 hour.

  • Add 4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Concentrate the solution under reduced pressure.

  • Pour the residue into water with stirring to precipitate the product.

  • Filter the mixture, wash the solid with ice-water and ethanol, and dry to afford (S)-N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine as a yellow solid (Yield: 98.5%).[2]

Synthesis of an Empagliflozin Intermediate using this compound

The synthesis of an Empagliflozin intermediate involves the reaction of this compound with a fluorinated aromatic compound.[13]

  • Prepare a mixture of a suitable fluorinated benzophenone (B1666685) precursor (100 g, 0.32 mole) and this compound (31.5 g, 0.351 mole) in tetrahydrofuran (B95107) (260 mL).

  • Slowly add a solution of potassium tert-butoxide (53.6 g, 0.477 mole) in tetrahydrofuran (450 mL) over 90 minutes at 2-6°C.

  • Maintain the reaction temperature at 7-10°C until the reaction is complete.

  • Quench the reaction by adding precooled water (285 mL).

  • Extract the reaction mixture with methyl tert-butyl ether.

  • Further processing of the extract yields the desired intermediate.

Signaling Pathways and Synthetic Workflows

The following diagrams, created using the DOT language, illustrate the key biological pathways targeted by these drugs and the synthetic workflows for their creation.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription_Translation Transcription & Translation Host_DNA->Transcription_Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Transcription_Translation->Gag_Pol_Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage by Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins New_Virus New Virus Particle (Infectious) Mature_Proteins->New_Virus Amprenavir Amprenavir Amprenavir->HIV_Protease Inhibits

Caption: Mechanism of HIV Protease Inhibition by Amprenavir.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Dimerization_Autophosphorylation->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway Dimerization_Autophosphorylation->PI3K_AKT_mTOR_Pathway Cell_Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation PI3K_AKT_mTOR_Pathway->Cell_Proliferation Afatinib Afatinib Afatinib->EGFR Irreversibly Inhibits

Caption: EGFR Signaling Pathway Inhibition by Afatinib.

SGLT2_Mechanism_of_Action cluster_nephron Kidney Proximal Tubule Glomerular_Filtrate Glomerular Filtrate (Glucose & Sodium) SGLT2 SGLT2 Transporter Glomerular_Filtrate->SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Urinary_Excretion Urinary Glucose Excretion SGLT2->Urinary_Excretion Increased upon inhibition Bloodstream Bloodstream Glucose_Reabsorption->Bloodstream Empagliflozin Empagliflozin Empagliflozin->SGLT2 Inhibits

Caption: Mechanism of SGLT2 Inhibition by Empagliflozin.

STF3OL_Synthesis_Workflow L_Malic_Acid L-Malic Acid Esterification Esterification (Thionyl Chloride, Methanol) L_Malic_Acid->Esterification Dimethyl_L_Malate Dimethyl L-Malate Esterification->Dimethyl_L_Malate Reduction Reduction (Potassium Borohydride, LiCl) Dimethyl_L_Malate->Reduction Butanetriol (S)-1,2,4-Butanetriol Reduction->Butanetriol Cyclization Cyclization (PTSA, Heat) Butanetriol->Cyclization STF3OL This compound Cyclization->STF3OL

Caption: Synthesis Workflow for this compound.

Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry. Its applications in the synthesis of high-impact drugs for HIV, cancer, and diabetes underscore its importance. The synthetic routes, while established, often require careful control of stereochemistry and reaction conditions. The continued exploration of new synthetic methodologies and applications for this versatile intermediate will undoubtedly lead to the development of novel and improved therapeutics. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development, providing both the foundational knowledge and the detailed practical information necessary to leverage the full potential of this compound.

References

An In-depth Technical Guide to the Safe Handling of (S)-Tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-Tetrahydrofuran-3-ol (CAS No. 86087-23-2), a key chiral intermediate in the synthesis of various pharmaceuticals, notably HIV protease inhibitors.[1][2][3] Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Chemical and Physical Properties

This compound is a colorless to pale yellow, combustible liquid.[2][4] Its properties are summarized below.

PropertyValueReferences
Molecular Formula C₄H₈O₂[5][6]
Molecular Weight 88.11 g/mol [4][5][6]
Appearance Colorless to pale yellow transparent liquid[2]
Boiling Point 179 °C (354 °F); 80-89 °C at 15-17 mmHg[4][7]
Density 1.103 g/mL at 25 °C[4]
Flash Point 79 °C (174.2 °F) - closed cup[4]
Refractive Index n20/D 1.45[4]
Optical Activity [α]20/D +17.5°, c = 2.4 in methanol[4]

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications and associated hazard statements are crucial for understanding its potential risks.

GHS Classification and Statements
ClassificationHazard Statement CodeDescriptionReferences
Skin Irritation H315Causes skin irritation[4][5][6]
Eye Irritation H319Causes serious eye irritation[4][5][6]
Specific target organ toxicity — single exposure H335May cause respiratory irritation[4][5][6]
Combustible Liquid H227Combustible liquid[2]
Hazard Pictograms and Signal Word

Signal Word: Warning[4][6]

Pictogram:

alt text
(GHS07: Exclamation mark)

Experimental Protocols: Safe Handling and Use

The following protocols outline the necessary precautions and procedures for safely handling this compound in a laboratory setting. These are general guidelines and should be adapted to specific experimental contexts in conjunction with a thorough risk assessment.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[1]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[1][6]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[1][8]

  • Respiratory Protection: For operations that may generate vapors or mists, use a NIOSH-approved respirator with appropriate cartridges.[6]

Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to prevent the buildup of flammable and irritant vapors.[8][9]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, sparks, and other potential ignition sources.[8][9] Use explosion-proof equipment where necessary.[1]

  • Static Discharge: Take measures to prevent the buildup of electrostatic charge, especially during transfers of large volumes.[1][7]

Storage and Transport
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][8] Containers should be kept upright to prevent leakage.[1]

  • Transport: When moving the chemical, use secondary containment, such as a bottle carrier, to prevent spills.[8]

Spill and Emergency Procedures
  • Small Spills (<1 L):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, confine the spill using an absorbent material or spill kit.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the area thoroughly.

  • Large Spills (>1 L):

    • Evacuate the area immediately.

    • Contact your institution's emergency response team (e.g., EH&S).[1]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][8]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][8]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][8]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[8]

Example Experimental Use: Synthesis of a Pharmaceutical Intermediate

This compound is a crucial precursor for HIV protease inhibitors like Darunavir.[10] The following is a representative (not exhaustive) procedure illustrating its use in a reaction.

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagent Addition: Charge the flask with the solvent (e.g., acetonitrile) and other reactants as specified by the synthesis protocol.

  • Handling this compound: Using a clean syringe or dropping funnel, slowly add the required amount of this compound to the reaction mixture at the specified temperature (e.g., 0 °C).

  • Reaction Monitoring: Allow the reaction to proceed for the designated time, monitoring its progress by appropriate analytical techniques (e.g., TLC, LC-MS).

  • Workup: Upon completion, quench the reaction as per the protocol (e.g., with an aqueous solution). Extract the product using a suitable organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.[11]

  • Purification: Purify the crude product using techniques such as column chromatography.

  • Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, in properly labeled hazardous waste containers according to institutional guidelines.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical flows for handling this compound and its role in synthesis.

G cluster_prep Preparation & PPE cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select & Inspect PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE PrepWorkspace Prepare Fume Hood & Remove Ignition Sources SelectPPE->PrepWorkspace Transport Transport Chemical in Secondary Container PrepWorkspace->Transport Dispense Dispense Reagent This compound Transport->Dispense Reaction Perform Reaction Dispense->Reaction Workup Quench & Workup Reaction->Workup Waste Segregate Hazardous Waste Workup->Waste Decontaminate Decontaminate Glassware & Work Area Waste->Decontaminate RemovePPE Remove & Dispose of PPE Decontaminate->RemovePPE

Caption: General laboratory workflow for handling this compound.

G STHF This compound (Chiral Building Block) Activation Activation Step (e.g., with p-nitrophenyl chloroformate) STHF->Activation Precursor Coupling Coupling Reaction with Amine Component Activation->Coupling Activated Intermediate Inhibitor Potent HIV-1 Protease Inhibitor Coupling->Inhibitor Final Synthesis Step

Caption: Role of this compound in HIV protease inhibitor synthesis.[10]

References

Methodological & Application

Use of (S)-Tetrahydrofuran-3-ol in chiral synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential chiral building block, (S)-Tetrahydrofuran-3-ol, serves as a critical intermediate in the stereoselective synthesis of numerous active pharmaceutical ingredients (APIs). Its defined stereochemistry is pivotal for achieving the desired therapeutic effects and safety profiles in a range of drugs, including antiviral and anticancer agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in chiral synthesis.

Application Notes

This compound, also known as (S)-(+)-3-Hydroxytetrahydrofuran, is a colorless to pale yellow liquid valued for its specific spatial arrangement of the hydroxyl group.[1][2] This precise chirality makes it an indispensable synthon for creating complex molecules with high enantiomeric purity.[1] It is widely incorporated into the structures of various drugs, often as a key chiral fragment that interacts with biological targets.[2]

Key Therapeutic Areas and Associated Drugs:

  • Antiviral (HIV/AIDS): this compound is a crucial intermediate in the synthesis of HIV protease inhibitors like Amprenavir and its prodrug, Fosamprenavir.[3][4][5] The tetrahydrofuran (B95107) moiety is integral to the carbamate (B1207046) portion of the Amprenavir molecule.[5]

  • Anticancer: It is used in the synthesis of Afatinib, a medication for treating non-small cell lung cancer (NSCLC) and HER2-positive breast cancer.[2][6]

  • Antidiabetic: The compound is a building block for Empagliflozin, a drug used to manage type 2 diabetes.[1]

  • Hepatitis C: While not explicitly detailed in all synthesis routes, chiral tetrahydrofuran derivatives are common in complex antiviral agents, and its use has been noted in the context of intermediates for drugs like Boceprevir.[7][8]

The synthesis of this compound itself can be achieved through various methods, including the reduction of derivatives of L-malic acid or the asymmetric reduction of dihydrofuran, ensuring a high degree of optical purity.[2][3][9][10] Processes have been developed that yield the compound with excellent enantiomeric excess (ee), which is critical for its application in pharmaceutical synthesis.[2]

Quantitative Data Summary

The quality and efficiency of synthetic routes involving this compound are paramount. The following tables summarize key quantitative data related to its synthesis and application.

Table 1: Synthesis and Quality of this compound

Starting Material Synthetic Method Yield Enantiomeric Excess (ee) / Optical Purity Reference
2,3-Dihydrofuran Asymmetric borohydride (B1222165) reduction 92% 100% [2]
L-Malic Acid Esterification-reduction-cyclodehydration - 95.8% [3]

| L-Malic Acid | Esterification to Dimethyl L-malate | 85.2% | - |[9] |

Table 2: Pharmaceutical Applications of this compound

Drug Name Therapeutic Area Role of this compound Reference
Amprenavir HIV Protease Inhibitor Forms the (3S)-oxolan-3-yl carbamate group [3][5][6]
Afatinib Anticancer (NSCLC) Key intermediate [2][6]
Empagliflozin Antidiabetic Chiral building block [1]

| Ticardipine | Antiarrhythmic | Intermediate |[2] |

Experimental Protocols

The following are representative protocols for the synthesis of this compound and its subsequent use in the synthesis of a key pharmaceutical intermediate.

Protocol 1: Synthesis of this compound from L-Malic Acid

This protocol is based on a three-step process involving esterification, reduction, and cyclization.[9][10]

Step 1: Esterification of L-Malic Acid to Dimethyl L-malate

  • In a three-necked flask, add L-malic acid (100g) and methanol (B129727) (650ml).

  • While stirring, add sulfuric acid (1ml) as a catalyst.

  • Heat the mixture to reflux (60-70 °C) and maintain for 10 hours.

  • After cooling, neutralize the mixture by dropwise addition of a saturated sodium bicarbonate aqueous solution until the pH is 7-8.

  • Concentrate the mixture to remove methanol.

  • Add water and extract the product into ethyl acetate.

  • Wash the organic phase with water, dry over an anhydrous agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain Dimethyl L-malate as a colorless liquid.[9]

Step 2: Reduction to (S)-1,2,4-Butanetriol

  • Dissolve the Dimethyl L-malate from Step 1 in a suitable lower alcohol solvent (e.g., ethanol).

  • Use a sodium borohydride/LiCl reduction system to reduce the ester groups to alcohols. This avoids the use of more hazardous reagents like lithium aluminum hydride.[10]

  • Monitor the reaction to completion using an appropriate technique (e.g., TLC).

  • After the reaction, filter to remove solid by-products. Acidify the filtrate to precipitate inorganic salts.

  • Concentrate the filtrate to obtain crude (S)-1,2,4-Butanetriol.[10]

Step 3: Cyclization to this compound

  • To the crude (S)-1,2,4-Butanetriol from Step 2, add a catalytic amount of p-toluenesulfonic acid (PTSA).[3][10]

  • Heat the mixture to a high temperature (180-220 °C) to induce intramolecular cyclization (dehydration).[3][10]

  • Purify the resulting this compound by vacuum distillation.[10]

Protocol 2: Representative Synthesis of an N-substituted Carbamate using this compound (Amprenavir Moiety Formation)

This generalized protocol illustrates the formation of the carbamate linkage found in Amprenavir, where this compound is coupled with the amine-containing backbone of the drug.

  • Activation of the Amine Backbone: The core amine intermediate of the drug (e.g., (2R,3S)-3-amino-1-(N-isobutyl-4-aminobenzenesulfonamido)-4-phenylbutan-2-ol for Amprenavir) is typically reacted with an agent like phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form a reactive intermediate such as an isocyanate or an activated carbamate. This step is performed under anhydrous conditions in an inert solvent (e.g., dichloromethane, THF) at low temperatures.

  • Coupling Reaction: To the solution containing the activated amine backbone, add this compound (1.0-1.2 equivalents) dissolved in the same anhydrous solvent.

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be added to facilitate the reaction.

  • Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • Separate the organic layer, wash with brine, and dry over an anhydrous salt like magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica (B1680970) gel to yield the final carbamate product.

Visualizations

The following diagrams illustrate the workflow and chemical pathways involving this compound.

Caption: General workflow from chiral pool to API synthesis.

G cluster_drugs Key Pharmaceutical Applications START This compound (Chiral Synthon) Amprenavir Amprenavir (HIV Protease Inhibitor) START->Amprenavir Forms Carbamate Moiety Afatinib Afatinib (Anticancer Agent) START->Afatinib Incorporated as Chiral Fragment Empagliflozin Empagliflozin (Antidiabetic Agent) START->Empagliflozin Serves as Building Block Other Other APIs (e.g., Ticardipine) START->Other Used as an Intermediate

Caption: Role of this compound in synthesizing various APIs.

Caption: Simplified reaction pathway for carbamate synthesis.

References

Application Notes: Protocols for the Acylation of (S)-Tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Tetrahydrofuran-3-ol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its hydroxyl group serves as a key handle for introducing various functionalities through acylation, forming ester derivatives. The stereochemical integrity of the chiral center is often crucial for the biological activity of the final drug molecule. Therefore, efficient and reliable acylation protocols that preserve enantiopurity are of high importance.

This document provides detailed application notes and experimental protocols for two distinct and widely applicable methods for the acylation of this compound: a classic chemical approach using acetic anhydride (B1165640) with a pyridine (B92270)/DMAP base system, and a biocatalytic method employing lipase (B570770) for enhanced selectivity.

Data Presentation

The selection of an acylation protocol often depends on factors such as scale, cost, desired purity, and the sensitivity of the substrate to reaction conditions. The following table summarizes quantitative data for the two presented methods, offering a clear comparison to aid in methodological selection.

ParameterProtocol 1: Chemical AcylationProtocol 2: Enzymatic Acylation
Product (S)-3-Acetoxytetrahydrofuran(S)-3-Acetoxytetrahydrofuran
Acylating Agent Acetic AnhydrideVinyl Acetate (B1210297)
Catalyst/Base Pyridine / 4-DMAPCandida antarctica Lipase B (CAL-B)
Solvent Dichloromethane (B109758) (DCM)Diisopropyl Ether (DIPE)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 12 hours24 - 48 hours
Typical Yield > 90%~50% (for kinetic resolution)
Enantioselectivity Preservation of existing chiralityExcellent (E > 200)
Work-up Aqueous wash & extractionFiltration & solvent evaporation

Experimental Protocols

Protocol 1: Chemical Acylation with Acetic Anhydride and 4-(Dimethylamino)pyridine (DMAP)

This method is a robust and widely used procedure for the esterification of secondary alcohols. The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst significantly accelerates the rate of acylation compared to using pyridine alone.[1][2][3]

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • Pyridine, anhydrous

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.). Dissolve the alcohol in anhydrous dichloromethane (approx. 5-10 mL per mmol of alcohol).

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add anhydrous pyridine (2.0 equiv.) followed by acetic anhydride (1.5 equiv.).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.05 - 0.1 equiv.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Quenching: Upon completion, cool the mixture again to 0 °C and quench the reaction by the slow addition of water or dry methanol (B129727) to consume excess acetic anhydride.

  • Work-up: Dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine and DMAP, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude (S)-3-acetoxytetrahydrofuran can be purified by silica (B1680970) gel column chromatography if necessary.

Safety Precautions: Acetic anhydride and pyridine are corrosive and have strong odors. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: Enzymatic Acylation using Candida antarctica Lipase B (CAL-B)

Biocatalytic methods offer a green and highly selective alternative for acylation. Lipases, such as Candida antarctica Lipase B (often used in its immobilized form, Novozym® 435), can catalyze esterification with high enantioselectivity, making this method ideal for kinetic resolutions or for acylating sensitive substrates under mild conditions.[4][5] Vinyl acetate is often used as an acyl donor, as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction to completion.[4]

Materials:

  • This compound

  • Vinyl Acetate

  • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym® 435)

  • Diisopropyl Ether (DIPE) or another suitable organic solvent (e.g., THF, t-butyl methyl ether)

  • Celite or filter paper

  • Standard laboratory glassware, orbital shaker or magnetic stirrer

Procedure:

  • Reaction Setup: To a flask, add this compound (1.0 equiv.) and dissolve it in diisopropyl ether (DIPE) (approx. 0.05 M solution).

  • Addition of Acyl Donor: Add vinyl acetate (2.0 - 5.0 equiv.) to the solution.

  • Enzyme Addition: Add the immobilized CAL-B (typically 5-10 mg per mL of solvent).[4]

  • Reaction: Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure gentle agitation at room temperature (25-30 °C). The reaction is typically run for 24-48 hours. The progress can be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column to determine both conversion and enantiomeric excess.

  • Work-up: Upon reaching the desired conversion (for a kinetic resolution, this is often close to 50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

  • Purification: The product, (S)-3-acetoxytetrahydrofuran, and any unreacted (R)-tetrahydrofuran-3-ol (in the case of a racemic starting material) can be separated by silica gel column chromatography.

Safety Precautions: Standard laboratory safety practices should be followed. Organic solvents are flammable and should be handled in a fume hood. The enzyme is generally considered safe but should be handled according to the manufacturer's safety data sheet.

Visualizations

The following diagrams illustrate the workflows for the described acylation protocols.

G Protocol 1: Chemical Acylation Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DCM B Cool to 0 °C A->B C Add Pyridine & Acetic Anhydride B->C Reagents D Add catalytic DMAP C->D E Stir at RT for 2-12h D->E F Quench with H₂O or MeOH E->F Completion G Aqueous Washes (HCl, NaHCO₃, Brine) F->G H Dry (Na₂SO₄) & Concentrate G->H I Column Chromatography (if needed) H->I J Pure (S)-3-Acetoxytetrahydrofuran I->J G Protocol 2: Enzymatic Acylation Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in DIPE B Add Vinyl Acetate A->B C Add Immobilized Lipase (CAL-B) B->C Catalyst D Agitate at RT for 24-48h C->D E Filter to remove enzyme D->E Completion F Concentrate filtrate E->F G Column Chromatography (if needed) F->G H Pure (S)-3-Acetoxytetrahydrofuran G->H

References

Application Notes and Protocols: The Role of (S)-Tetrahydrofuran-3-ol in the Synthesis of Afatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afatinib is a potent, second-generation, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, crucial in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. A key chiral building block in the synthesis of Afatinib is (S)-Tetrahydrofuran-3-ol. This document provides detailed application notes and experimental protocols for the incorporation of this compound in the synthesis of Afatinib, targeting researchers, scientists, and professionals in drug development.

Introduction

Afatinib's mechanism of action involves the irreversible blockade of signaling from EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (ErbB4), thereby inhibiting tumor cell proliferation.[1] The chemical structure of Afatinib features a quinazoline (B50416) core, and the synthesis involves a multi-step process. One of the critical steps is the introduction of a chiral (S)-tetrahydrofuran-3-yloxy moiety at the C-7 position of the quinazoline ring. This is achieved through a nucleophilic aromatic substitution reaction utilizing this compound. This reaction establishes a key structural feature of the final drug molecule, influencing its binding affinity and pharmacological profile.

This document outlines the synthetic strategy, provides detailed experimental protocols for the key steps, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow and the targeted biological pathway.

Synthesis of Afatinib: An Overview

The synthesis of Afatinib can be broadly divided into three main stages:

  • Formation of the core intermediate: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-7-fluoro-6-nitroquinazoline.

  • Introduction of the chiral side-chain: Nucleophilic substitution of the fluorine atom at the C-7 position with this compound.

  • Final modifications: Reduction of the nitro group followed by amidation to introduce the reactive acrylamide (B121943) group, and subsequent salt formation.

A robust and scalable three-stage manufacturing process for Afatinib Dimaleate has been developed, achieving an overall isolated yield of 84% for the Afatinib free base on a 300g scale.[2]

Experimental Protocols

Step 1: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-7-fluoro-6-nitroquinazoline (Intermediate 1)

This intermediate is the precursor for the introduction of the (S)-tetrahydrofuran-3-yloxy group. The synthesis involves the reaction of 4-chloro-7-fluoro-6-nitroquinazoline (B50361) with 3-chloro-4-fluoroaniline.

Materials:

  • 4-chloro-7-fluoro-6-nitroquinazoline

  • 3-chloro-4-fluoroaniline

  • Solvent (e.g., isopropanol)

Protocol:

A detailed, optimized protocol for this specific step with precise quantities and yields was not found in the provided search results. However, a general procedure involves reacting the two starting materials in a suitable solvent, often with a base, to facilitate the nucleophilic aromatic substitution. The reaction progress is monitored by techniques like TLC or HPLC. Upon completion, the product is isolated and purified, typically by filtration and washing, or by chromatography if necessary. One source mentions an optimized molar ratio of the aniline (B41778) to the quinazoline derivative as 1.2:1.[3]

Step 2: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-6-nitro-7-((S)-(tetrahydrofuran-3-yl)oxy)quinazoline (Intermediate 2)

This is the key step where this compound is incorporated.

Materials:

  • 4-((3-chloro-4-fluorophenyl)amino)-7-fluoro-6-nitroquinazoline (Intermediate 1)

  • This compound

  • 60% Sodium Hydride (NaH) in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

Protocol: [3]

  • To a mixture of 60% NaH (0.1257 mol) in anhydrous THF (300 mL), add this compound (0.0964 mol) dropwise at room temperature.

  • Stir the mixture at room temperature for 1 hour.

  • Add 4-((3-chloro-4-fluorophenyl)amino)-7-fluoro-6-nitroquinazoline (Intermediate 1) (0.0419 mol).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, concentrate the solution under reduced pressure.

  • Pour the residue into water with stirring to precipitate the product.

  • Filter the mixture, wash the solid with ice-water and ethanol, and dry to afford the product as a yellow solid.

Quantitative Data:

ParameterValueReference
Molar Ratio (Intermediate 1 : (S)-THF-3-ol : 60% NaH)1 : 2.3 : 3[3]
Yield98.5%[3]
Melting Point210.1-211.0 °C[3]

Spectroscopic Data (¹H NMR): [3]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.16 (d, J = 13.2 Hz, 1H), 8.62 (d, J = 13.4 Hz, 1H), 8.13 (d, J = 6.8 Hz, 1H), 7.75 (s, 1H), 7.45 – 7.35 (m, 2H), 5.40 (s, 1H), 3.99 – 3.79 (m, 4H), 2.34 (dd, J = 13.8, 6.2 Hz, 1H), 2.04 (d, J = 5.6 Hz, 1H).

An alternative procedure reported in a patent uses potassium tert-butoxide as the base for this substitution reaction.[4]

Step 3: Synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((S)-(tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine (Intermediate 3)

This step involves the reduction of the nitro group to an amine.

Materials:

  • 4-((3-chloro-4-fluorophenyl)amino)-6-nitro-7-((S)-(tetrahydrofuran-3-yl)oxy)quinazoline (Intermediate 2)

  • Raney Nickel (50% w/v in water)

  • Ammonium (B1175870) chloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Hydrogen gas

Protocol:

  • To a solution of Intermediate 2 (3.31 mmol) and ammonium chloride (9.27 mmol) in anhydrous DMF (22 mL), add Raney Nickel (1.5 mL, 50% w/v in water).

  • Stir the reaction mixture under a hydrogen atmosphere at 40 °C for 2 hours.

  • After 2 hours, dilute the reaction with EtOH (10 mL).

  • Filter the mixture through diatomaceous earth and wash with a large excess of EtOH.

  • Concentrate the residue under reduced pressure.

  • Purify the product by column chromatography (eluent: CHCl₃/MeOH, 95:5) to give a viscous brown oil.

Quantitative Data:

ParameterValue
Yield77%
Step 4: Synthesis of Afatinib

The final step involves the amidation of the 6-amino group with an activated form of (E)-4-(dimethylamino)but-2-enoic acid. This is typically achieved by reacting Intermediate 3 with (E)-4-(dimethylamino)but-2-enoyl chloride or by using coupling agents.

Materials:

  • N⁴-(3-chloro-4-fluorophenyl)-7-((S)-(tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine (Intermediate 3)

  • (E)-4-(dimethylamino)but-2-enoyl chloride (or the corresponding acid with a coupling agent)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., dichloromethane, THF)

Protocol:

A detailed experimental protocol for this specific amidation step was not fully elucidated in the provided search results. Generally, the reaction involves dissolving Intermediate 3 in a suitable aprotic solvent with a base. The acid chloride is then added, typically at a low temperature, and the reaction is allowed to proceed to completion. The final product, Afatinib free base, is then isolated and can be converted to its dimaleate salt.

Mandatory Visualizations

Synthetic Workflow for Afatinib

Afatinib_Synthesis cluster_0 Step 1: Core Intermediate Synthesis cluster_1 Step 2: Chiral Side-Chain Introduction cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Final Amidation 4-chloro-7-fluoro-6-nitroquinazoline 4-chloro-7-fluoro-6-nitroquinazoline Intermediate_1 4-((3-chloro-4-fluorophenyl)amino)- 7-fluoro-6-nitroquinazoline 4-chloro-7-fluoro-6-nitroquinazoline->Intermediate_1 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline 3-chloro-4-fluoroaniline->Intermediate_1 Intermediate_2 4-((3-chloro-4-fluorophenyl)amino)-6-nitro- 7-((S)-(tetrahydrofuran-3-yl)oxy)quinazoline Intermediate_1->Intermediate_2 NaH, THF S_THF_ol This compound S_THF_ol->Intermediate_2 Intermediate_3 N4-(3-chloro-4-fluorophenyl)-7-((S)- (tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine Intermediate_2->Intermediate_3 Raney Ni, H2 Afatinib Afatinib Intermediate_3->Afatinib Amidation_Reagent (E)-4-(dimethylamino)but-2-enoyl chloride Amidation_Reagent->Afatinib EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Afatinib Afatinib Afatinib->Dimerization Irreversible Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Asymmetric Synthesis Utilizing (S)-Tetrahydrofuran-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tetrahydrofuran-3-ol is a valuable and versatile chiral building block in modern asymmetric synthesis. Its inherent chirality and functionality make it an attractive starting material for the stereocontrolled synthesis of complex molecules, particularly those with tetrahydrofuran (B95107) motifs. This five-membered heterocyclic alcohol serves as a crucial precursor in the synthesis of various biologically active compounds, most notably as a key component of the HIV protease inhibitor Darunavir. This document provides detailed application notes and experimental protocols for the utilization of this compound in asymmetric synthesis, focusing on its role as a chiral building block. While its application as a chiral auxiliary or a direct precursor for widely used chiral ligands is not extensively documented in the literature, its utility in providing a stereochemically defined core for further elaboration is well-established.

I. Application as a Chiral Building Block: Synthesis of the Darunavir Intermediate

A primary application of this compound and its precursors is in the synthesis of the key bicyclic intermediate of Darunavir, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Several synthetic strategies have been developed to achieve this, employing different chiral sources and reaction pathways. Below are detailed protocols for three prominent methods.

Data Presentation: Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol
Synthetic MethodStarting MaterialKey StepsOverall YieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Method A: From (S)-2,3-O-Isopropylideneglyceraldehyde (S)-2,3-O-IsopropylideneglyceraldehydeWittig reaction, Michael addition, Nef reaction, Reduction, Cyclization~34%>99% de[1][2]
Method B: From Monopotassium Isocitrate Monopotassium IsocitrateLactonization, Amide formation, Reduction, Cyclization~55%Diastereomeric ratio of 98.2:1.8[3][4]
Method C: One-Pot Organo- and Biocatalysis 1,2-Dihydropyran and Glycolaldehyde (B1209225)Organocatalytic condensation, Enzymatic kinetic resolutionHigh>99% ee[5][6]

Experimental Protocols

Method A: Synthesis from (S)-2,3-O-Isopropylideneglyceraldehyde

This route utilizes a readily available chiral starting material to construct the bicyclic core with high diastereoselectivity.[1][2]

Step 1: Synthesis of (E)-ethyl 4,5-dihydroxy-4,5-O-isopropylidene-pent-2-enoate

  • To a solution of (S)-2,3-O-isopropylideneglyceraldehyde (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add triethyl phosphonoacetate (1.1 eq) and a base (e.g., DBU, 1.1 eq) at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired α,β-unsaturated ester.

Step 2: Michael Addition of Nitromethane (B149229)

  • To a solution of the α,β-unsaturated ester (1.0 eq) in methanol (B129727), add nitromethane (1.5 eq) and a catalytic amount of a base (e.g., DBU, 0.1 eq).

  • Stir the mixture at room temperature until the reaction is complete.

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • The crude product is typically used in the next step without further purification. A high syn:anti diastereomeric ratio (e.g., 97:3) is generally observed.[2]

Step 3: Nef Reaction and Cyclization to Lactone Acetal (B89532)

  • Dissolve the crude nitroalkane (1.0 eq) in methanol and add sodium methoxide (B1231860) (1.1 eq).

  • Add this solution dropwise to a solution of sulfuric acid in methanol at 0-5 °C.

  • After the reaction is complete, quench the reaction by adding it to a slurry of KHCO₃ in water, adjusting the final pH to ~4.

  • Extract the product with ethyl acetate. The organic layer contains the desired lactone acetal.

Step 4: Reduction and Final Cyclization

  • To a solution of the lactone acetal (1.0 eq) in THF, add LiBH₄ (1.1 eq) and stir at 50 °C.

  • Cool the reaction mixture to -10 °C and slowly add aqueous HCl, maintaining the temperature below -5 °C to induce cyclization.

  • Neutralize the mixture with triethylamine (B128534) and perform a solvent switch to ethyl acetate.

  • Filter the salts and concentrate the filtrate to obtain (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[1]

Workflow for Method A

G cluster_0 Synthesis from (S)-2,3-O-Isopropylideneglyceraldehyde A (S)-2,3-O-Isopropylideneglyceraldehyde B α,β-Unsaturated Ester A->B Wittig Reaction C Nitroalkane Adduct B->C Michael Addition D Lactone Acetal C->D Nef Reaction / Cyclization E (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol D->E Reduction / Cyclization

Caption: Synthetic pathway from (S)-2,3-O-isopropylideneglyceraldehyde.

Method B: Synthesis from Monopotassium Isocitrate

This practical synthesis utilizes a readily available starting material from fermentation.[3][4]

Step 1: Lactonization to (2R,3S)-5-oxotetrahydrofuran-2,3-dicarboxylic acid

  • Neutralize an aqueous solution of monopotassium (2R,3S)-isocitrate with an ion-exchange resin (e.g., Amberlyst 15).

  • Concentrate the resulting solution of free isocitric acid to dryness under reduced pressure.

  • Heat the solid residue at 95-100 °C to effect lactonization, affording the diacid.

Step 2: Formation of the N-Methylaniline Amide

Step 3: Reduction and Cyclization

  • To a solution of the amide-ester in THF, add lithium aluminum hydride (LiAlH₄) at a controlled temperature (-10 to 20 °C).

  • After the reduction is complete, perform an acidic workup (e.g., with aqueous NaHSO₄). This will hydrolyze the intermediate aminal and induce cyclization to the final product.

  • Extract the product with an organic solvent, dry, and purify by chromatography to yield (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Workflow for Method B

G cluster_1 Synthesis from Monopotassium Isocitrate A Monopotassium Isocitrate B Lactone Diacid A->B Lactonization C Amide-Ester B->C Amide Formation D (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol C->D Reduction / Cyclization

Caption: Synthetic pathway from monopotassium isocitrate.

Method C: One-Pot Organo- and Biocatalytic Synthesis

This efficient one-pot process combines an organocatalytic reaction with an enzymatic resolution.[5][6]

Step 1: Organocatalytic Condensation

  • In a single reaction vessel, combine 1,2-dihydropyran (1.0 eq) and glycolaldehyde (as its dimer, 0.5 eq) in a suitable solvent.

  • Add Schreiner's thiourea (B124793) catalyst (1 mol%).

  • Stir the reaction mixture at room temperature until the condensation is complete, forming racemic hexahydrofuro[2,3-b]furan-3-ol.

Step 2: Enzymatic Kinetic Resolution

  • To the crude reaction mixture from Step 1, add a lipase (B570770) (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate).

  • The enzyme will selectively acylate one enantiomer of the alcohol, allowing for the separation of the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from its acylated enantiomer.

  • Monitor the reaction until approximately 50% conversion is reached.

  • Separate the desired alcohol from the acylated product by chromatography to obtain the product with high enantiomeric excess (>99% ee).

Workflow for Method C

G cluster_2 One-Pot Organo- and Biocatalytic Synthesis A 1,2-Dihydropyran + Glycolaldehyde B Racemic Hexahydrofuro[2,3-b]furan-3-ol A->B Organocatalytic Condensation C Enantiomerically Enriched Alcohol + Acylated Enantiomer B->C Enzymatic Kinetic Resolution D (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol C->D Separation

Caption: One-pot organo- and biocatalytic synthesis.

II. Other Applications

While the primary and most documented use of this compound is as a chiral building block, it can also serve as a precursor for other chiral tetrahydrofuran derivatives.[7] However, its direct application as a chiral auxiliary in reactions like aldol (B89426) or Diels-Alder additions, or as a starting material for the synthesis of widely used chiral phosphine (B1218219) ligands, is not well-established in the scientific literature. Researchers seeking chiral auxiliaries or ligands for these purposes would typically turn to other classes of well-developed and highly effective reagents.

Conclusion

This compound is a highly valuable chiral synthon, particularly in the pharmaceutical industry for the synthesis of complex drug molecules like Darunavir. The detailed protocols provided herein offer researchers a guide to its effective utilization as a chiral building block. The synthetic routes to the key Darunavir intermediate highlight different strategic approaches to stereocontrol, from using a chiral pool starting material to employing enzymatic resolution. Future research may explore broader applications of this versatile chiral molecule.

References

Application Note: Scale-up Synthesis of (S)-Tetrahydrofuran-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tetrahydrofuran-3-ol and its derivatives are crucial chiral building blocks in the pharmaceutical industry. Their stereochemically defined structure is a key component in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably anti-retroviral drugs used in the treatment of HIV, such as Amprenavir and Fosamprenavir.[1] The stereocenter at the C-3 position is vital for the biological activity of these drugs, making enantiomerically pure this compound a high-value intermediate.

The increasing demand for these life-saving medications necessitates robust, scalable, and economically viable synthetic routes that can be implemented on an industrial scale. This application note details and compares several key manufacturing processes for this compound, providing detailed protocols and quantitative data to assist researchers and process chemists in selecting and optimizing a suitable synthesis strategy. The methods covered include chiral pool synthesis from L-malic acid, a chemoenzymatic approach starting from ethyl 4-chloroacetoacetate, and an asymmetric synthesis route via the reduction of 2,3-dihydrofuran.

Synthetic Strategies for this compound

Several viable strategies exist for the large-scale production of enantiomerically pure this compound. The choice of a particular route often depends on factors such as raw material cost, availability, process safety, and the desired purity of the final product. Below is a summary of the most prominent industrial methods.

Chiral Pool Synthesis from L-Malic Acid

This approach utilizes the readily available and inexpensive chiral starting material, L-malic acid. The key steps involve esterification of the carboxylic acids, reduction of the esters to a triol, and subsequent acid-catalyzed cyclization. To avoid the use of hazardous and expensive reagents like lithium aluminum hydride (LiAlH4), which is unsuitable for large-scale production, an improved process utilizing a safer borohydride (B1222165) reduction system has been developed.[1][2]

Chemoenzymatic Synthesis via Ethyl (S)-4-chloro-3-hydroxybutyrate

This route begins with the asymmetric reduction of a prochiral ketone, ethyl 4-chloroacetoacetate (COBE). This reduction is efficiently catalyzed by specific alcohol dehydrogenases (ADHs) or carbonyl reductases, yielding ethyl (S)-4-chloro-3-hydroxybutyrate [(S)-CHBE] with excellent enantiomeric excess (>99% ee).[3][4][5] The resulting chiral chloroester is then reduced to (S)-4-chloro-1,3-butanediol, which is cyclized under basic conditions to afford the final product.[6]

Asymmetric Synthesis from 2,3-Dihydrofuran

A direct approach to establishing the chiral center involves the asymmetric hydroboration of 2,3-dihydrofuran. This method can achieve high yields and excellent enantioselectivity through the use of a chiral boron catalyst.[1] This route is advantageous due to its atom economy and directness.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the key synthetic strategies, allowing for easy comparison of yields and enantioselectivity.

Table 1: Synthesis from L-Malic Acid

StepProductReagentsYieldPurity/eeReference
1. EsterificationDi-isopropyl (S)-malateL-Malic Acid, Isopropanol (B130326), H₂SO₄81.9%98.7%[7]
2. Reduction(S)-1,2,4-ButanetriolDi-isopropyl (S)-malate, NaBH₄~70-80%-[7]
3. CyclizationThis compound(S)-1,2,4-Butanetriol, p-TsOH65-75%>99%[7]
Overall This compound ~43% >99% [2]

Table 2: Chemoenzymatic Synthesis

StepProductCatalyst/ReagentSubstrate Conc.YieldeeReference
1. Asymmetric ReductionEthyl (S)-4-chloro-3-hydroxybutyrateRecombinant E. coli expressing Carbonyl Reductase3000 mM>99.0%>99.9%[4]
2. Ester Reduction(S)-4-chloro-1,3-butanediolEthyl (S)-4-chloro-3-hydroxybutyrate, NaBH₄-High-[6]
3. CyclizationThis compound(S)-4-chloro-1,3-butanediol, NaOH20 wt%High>99%[6]

Table 3: Asymmetric Synthesis

StepProductCatalyst/ReagentYieldeeReference
1. Asymmetric HydroborationThis compound2,3-Dihydrofuran, Chiral Boron Catalyst, Borohydride92%100%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Malic Acid

This protocol is based on the industrially adapted route avoiding LiAlH4.[2][7]

Step 1: Esterification of L-Malic Acid to Di-isopropyl (S)-malate

  • To a suitable reactor, add L-malic acid (100g, 0.746 mol), isopropanol (700ml), and concentrated sulfuric acid (1ml).

  • Heat the mixture to 60-70°C and maintain reflux for 10 hours.

  • Cool the reaction mixture and neutralize by dropwise addition of a saturated sodium bicarbonate aqueous solution until the pH is 7-8.

  • Concentrate the mixture under reduced pressure to remove the bulk of the isopropanol.

  • Add water to the residue and extract the product with ethyl acetate (B1210297) (3 x 200ml).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield di-isopropyl (S)-malate as a colorless liquid.

    • Yield: 133.2g (81.9%); Purity: 98.7%

Step 2: Reduction of Di-isopropyl (S)-malate to (S)-1,2,4-Butanetriol

  • Dissolve di-isopropyl (S)-malate (130g, 0.596 mol) in anhydrous ethanol (B145695) (1000ml) in a reactor under a nitrogen atmosphere.

  • Add lithium chloride (50.5g, 1.19 mol) to the solution.

  • Portion-wise, add sodium borohydride (80g, 2.11 mol) over 3 hours while maintaining the temperature below 30°C.

  • After the addition is complete, heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to 0°C and slowly add 1M HCl to quench the reaction and adjust the pH to ~7.

  • Filter the solid inorganic salts and concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-Butanetriol.

Step 3: Cyclization to this compound

  • To the crude (S)-1,2,4-Butanetriol, add p-toluenesulfonic acid monohydrate (2g, 0.01 mol).

  • Heat the mixture to 200°C under vacuum (approx. 22 mmHg).

  • Collect the product by vacuum distillation. The fraction distilling at approximately 87°C is this compound.

    • Overall Yield (two steps): ~43%

Protocol 2: Chemoenzymatic Synthesis and Cyclization

This protocol combines a highly efficient enzymatic reduction with a subsequent chemical reduction and cyclization.

Step 1: Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE) This step is a whole-cell biocatalysis.

  • Prepare a culture of recombinant E. coli cells overexpressing a suitable carbonyl reductase (e.g., from Candida magnoliae) and a cofactor regeneration enzyme like glucose dehydrogenase.[4][5]

  • In a bioreactor, prepare a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer).

  • Add the biocatalyst (whole cells), glucose (for cofactor regeneration), and the substrate, ethyl 4-chloro-3-oxobutanoate (COBE). Due to substrate instability and potential inhibition, a fed-batch strategy is recommended for large-scale operations.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) and pH. Monitor the conversion by GC or HPLC.

  • Upon completion (typically >99% conversion in 14-24 hours), separate the biomass by centrifugation or filtration.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to isolate the product, ethyl (S)-4-chloro-3-hydroxybutyrate.

    • Yield: >99%; ee: >99.9%

Step 2: Reduction of Ethyl (S)-4-chloro-3-hydroxybutyrate

  • Dissolve ethyl (S)-4-chloro-3-hydroxybutyrate in an appropriate solvent like toluene (B28343) in a reactor.[6]

  • Add a solution of sodium borohydride in a co-solvent (e.g., ethanol or water) dropwise while maintaining the temperature at 10-20°C.

  • After the reaction is complete, quench the excess borohydride and adjust the pH by adding aqueous hydrochloric acid. This step also hydrolyzes the borate (B1201080) esters.

  • Separate the phases. The product, (S)-4-chloro-1,3-butanediol, will be in the aqueous phase.[6]

Step 3: Cyclization of (S)-4-chloro-1,3-butanediol

  • Heat the aqueous solution of (S)-4-chloro-1,3-butanediol (e.g., at a concentration of 20 wt%) to 70-90°C.[6]

  • During the reaction, maintain the pH at approximately 4 by the controlled addition of a 30% aqueous sodium hydroxide (B78521) solution.[6]

  • After the reaction is complete (approx. 20 hours), cool the mixture and adjust the pH to ~7.

  • Extract the this compound with a suitable solvent like ethyl acetate at elevated temperature (e.g., 50°C) to improve partitioning.

  • Concentrate the organic extracts and purify the product by distillation.

Visualizations: Synthetic Pathways and Workflows

Scale_up_Synthesis_Pathways cluster_0 Route 1: Chiral Pool Synthesis cluster_1 Route 2: Chemoenzymatic Synthesis cluster_2 Route 3: Asymmetric Synthesis L-Malic Acid L-Malic Acid Di-ester Di-ester L-Malic Acid->Di-ester Esterification Butanetriol Butanetriol Di-ester->Butanetriol NaBH4/LiCl Reduction S-THF-3-ol (S)-Tetrahydro- furan-3-ol Butanetriol->S-THF-3-ol p-TsOH Cyclization COBE Ethyl 4-chloro- acetoacetate CHBE (S)-Ethyl 4-chloro- 3-hydroxybutyrate COBE->CHBE Enzymatic Reduction Chlorodiol (S)-4-chloro- 1,3-butanediol CHBE->Chlorodiol NaBH4 Reduction S-THF-3-ol_2 (S)-Tetrahydro- furan-3-ol Chlorodiol->S-THF-3-ol_2 NaOH Cyclization DHF 2,3-Dihydrofuran S-THF-3-ol_3 (S)-Tetrahydro- furan-3-ol DHF->S-THF-3-ol_3 Asymmetric Hydroboration

Caption: Overview of major industrial synthetic routes to this compound.

Chemoenzymatic_Workflow cluster_biocatalysis Biocatalysis Stage cluster_chemical Chemical Synthesis Stage Bioreactor Bioreactor Setup (Cells, Buffer, Glucose) Substrate_Feed Fed-batch addition of COBE Bioreactor->Substrate_Feed Reaction Controlled Reaction (Temp, pH) Substrate_Feed->Reaction Harvest Cell Separation (Centrifugation) Reaction->Harvest Extraction1 Product Extraction (Ethyl Acetate) Harvest->Extraction1 Reduction NaBH4 Reduction of (S)-CHBE Extraction1->Reduction Isolated (S)-CHBE Quench Acid Quench & Aqueous Phase Separation Reduction->Quench Cyclization Thermal Cyclization (NaOH, 70-90°C) Quench->Cyclization Extraction2 Product Extraction (Ethyl Acetate) Cyclization->Extraction2 Purification Distillation Extraction2->Purification

Caption: Detailed workflow for the chemoenzymatic synthesis of this compound.

References

Application Notes and Protocols: Ring-Opening Reactions of (S)-Tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the ring-opening reactions of (S)-Tetrahydrofuran-3-ol, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The protocols focus on the regioselective introduction of various nucleophiles to generate chiral 1,2,4-tri-substituted butane (B89635) derivatives.

Introduction

This compound is a versatile chiral starting material. Its cyclic ether structure can be strategically opened to afford a range of functionalized, stereochemically defined acyclic compounds. This is typically achieved by activating the hydroxyl group to create a good leaving group, followed by nucleophilic attack which can proceed via an SN2 mechanism, often with inversion of stereochemistry. The regioselectivity of the ring-opening is a key consideration, with nucleophilic attack generally occurring at either the C2 or C5 position of the tetrahydrofuran (B95107) ring.

Key Applications

The ring-opened products of this compound are valuable intermediates in the synthesis of a variety of important molecules, including:

  • Chiral aminoalcohols: Precursors for ligands, catalysts, and pharmaceuticals.

  • Chiral 1,2,4-triols and their derivatives: Important structural motifs in natural products and biologically active compounds.

  • Substituted pyrrolidines: Core structures in many pharmaceuticals.

General Workflow for Ring-Opening Reactions

The general strategy for the nucleophilic ring-opening of this compound involves a two-step process:

  • Activation of the Hydroxyl Group: The hydroxyl group is converted into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic attack.

  • Nucleophilic Ring-Opening: The activated tetrahydrofuran derivative is reacted with a nucleophile, which attacks one of the electrophilic carbon atoms adjacent to the ether oxygen, leading to the opening of the ring.

Caption: General workflow for the ring-opening of this compound.

Experimental Protocols and Data

Ring-Opening with Azide (B81097) Nucleophile

This protocol describes the synthesis of a chiral azido (B1232118) alcohol, a versatile intermediate for the introduction of an amino group. The reaction proceeds via activation of the hydroxyl group as a mesylate, followed by nucleophilic substitution with sodium azide. This process often occurs with an inversion of configuration at the carbon center where the substitution takes place.

Reaction Scheme:

Caption: Two-step synthesis of a chiral azido alcohol.

Protocol:

Step 1: Synthesis of (S)-Tetrahydrofuran-3-yl mesylate

  • To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (1.5 eq).

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Ring-Opening with Sodium Azide

  • Dissolve the crude (S)-Tetrahydrofuran-3-yl mesylate (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (NaN3) (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired chiral azido alcohol.

Quantitative Data:

Starting MaterialNucleophileProductYield (%)RegioselectivityReference
(R)-3-Hydroxypyrrolidine (activated)Sodium Azide(S)-3-AzidopyrrolidineHighN/A (intramolecular)[1]

Note: While a direct protocol for this compound was not found in the immediate search, the provided data for a similar substrate (activated (R)-3-hydroxypyrrolidine) suggests that high yields are achievable for the SN2 reaction with azide, leading to inversion of stereochemistry. The regioselectivity of the ring-opening of the tetrahydrofuran derivative will depend on the specific reaction conditions and the nature of the substrate.

Ring-Opening with Amine Nucleophiles for Pyrrolidine (B122466) Synthesis

The ring-opening of an activated this compound derivative with an amine can be a key step in the synthesis of chiral 3-hydroxypyrrolidines. This transformation involves an intramolecular cyclization following the initial ring-opening.

Logical Relationship:

Caption: Logical steps for the synthesis of chiral 3-hydroxypyrrolidines.

A common strategy involves converting the starting material into a precursor containing both the amine (or a precursor) and a suitable leaving group, which then undergoes intramolecular cyclization.

Protocol (Conceptual, based on related syntheses):

  • Activation and Functional Group Interconversion: Convert the hydroxyl group of this compound to a leaving group (e.g., tosylate). In a separate step or a multi-step sequence, introduce a nitrogen-containing functional group at a suitable position that will become the pyrrolidine nitrogen. This might involve, for example, opening the ring with a cyanide nucleophile, followed by reduction of the nitrile to an amine and the ester to an alcohol, and subsequent activation of the newly formed primary alcohol.

  • Intramolecular Cyclization: Under basic conditions, the amine will displace the leaving group in an intramolecular SN2 reaction to form the pyrrolidine ring.

  • Deprotection: If protecting groups were used for the amine or hydroxyl functionalities, they are removed in the final step.

Quantitative Data:

Starting Material PrecursorKey TransformationProductYield (%)Optical PurityReference
Chiral 4-halo-3-hydroxybutyrateReduction and intramolecular cyclization with benzylamineN-benzyl-3-hydroxypyrrolidineHighHigh
Ring-Opening with Thiol Nucleophiles

The reaction of an activated this compound derivative with a thiol nucleophile can lead to the formation of a chiral thioether with a free hydroxyl group.

Protocol (General):

  • Activation: Convert the hydroxyl group of this compound to a good leaving group (e.g., mesylate or tosylate) as described in the azide protocol.

  • Thiolate Formation: In a separate flask, treat the desired thiol (e.g., thiophenol) with a base such as sodium hydride or sodium hydroxide (B78521) in a suitable solvent (e.g., THF or DMF) to generate the corresponding thiolate.

  • Nucleophilic Ring-Opening: Add the activated this compound derivative to the solution of the thiolate.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up the reaction by quenching with water, extracting the product with an organic solvent, washing the organic layer, drying, and concentrating.

  • Purify the product by column chromatography.

Quantitative Data:

Specific quantitative data for the ring-opening of activated this compound with thiols was not found in the initial searches. However, based on general principles of SN2 reactions with thiolates, good to excellent yields are expected under appropriate conditions.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methanesulfonyl chloride and tosyl chloride are corrosive and lachrymatory. Handle with care.

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow appropriate safety protocols for its use and disposal.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Many of the solvents used (DCM, DMF, THF, ethyl acetate) are flammable and/or toxic. Handle accordingly.

Conclusion

The ring-opening reactions of this compound provide a powerful and versatile strategy for the synthesis of a wide range of chiral, non-racemic compounds. By activating the hydroxyl group and reacting with various nucleophiles, researchers can access valuable building blocks for drug discovery and development. The protocols and data presented here serve as a guide for the application of these important transformations. Further optimization of reaction conditions may be necessary for specific substrates and nucleophiles to achieve optimal yields and regioselectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-Tetrahydrofuran-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The two most prevalent starting materials are L-malic acid and (S)-4-chloro-3-hydroxybutyric acid ethyl ester. Both routes have their advantages and disadvantages in terms of cost, number of steps, and overall yield.[1]

Q2: My synthesis using L-malic acid and sodium borohydride (B1222165) is resulting in a low yield. What are the potential causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete reduction of the dialkyl malate: Ensure a sufficient excess of sodium borohydride is used and that the reaction goes to completion. The addition of a Lewis acid like lithium chloride can enhance the reducing power of NaBH4.[2][3]

  • Difficulties in isolating the intermediate (S)-1,2,4-butanetriol: This intermediate is highly water-soluble, making its extraction from the aqueous workup challenging.

  • Inefficient cyclization: The final acid-catalyzed cyclization of (S)-1,2,4-butanetriol to this compound requires high temperatures (typically 180-220°C with p-toluenesulfonic acid) and can lead to side products if not carefully controlled.[2]

Q3: How can I improve the enantiomeric excess (ee%) of my this compound?

A3: Achieving high enantiomeric excess is crucial. Here are some strategies:

  • Start with high-purity chiral materials: The enantiomeric purity of your starting material (L-malic acid or ethyl (S)-4-chloro-3-hydroxybutyrate) will directly impact the final product's ee%.

  • Avoid racemization: Protecting the secondary hydroxyl group of the malic acid derivative before reduction can prevent racemization.[1] During the workup and cyclization steps, avoid harsh acidic or basic conditions for extended periods.

  • Use chiral catalysts for asymmetric synthesis: An alternative route involves the asymmetric reduction of 2,3-dihydrofuran (B140613) using a chiral boron catalyst, which can achieve excellent enantioselectivity.[1]

Q4: this compound is highly water-soluble. What is the best way to extract it from the reaction mixture?

A4: The high water solubility of the product poses a significant purification challenge.[4] Effective extraction methods include:

  • Continuous liquid-liquid extraction: This is a highly effective method for extracting water-soluble compounds into an organic solvent.

  • Salting out: Saturating the aqueous layer with a salt like potassium carbonate or sodium chloride can decrease the solubility of the alcohol in water and improve its partitioning into the organic phase during extraction.[5]

  • Use of a more polar extraction solvent: A mixture of chloroform (B151607) and isopropanol (B130326) (3:1) can be more effective than common solvents like ethyl acetate (B1210297) or diethyl ether for extracting polar compounds from aqueous solutions.[6]

Q5: How can I determine the enantiomeric excess of my final product?

A5: The most common method for determining the enantiomeric excess of this compound is through chiral gas chromatography (GC).[7] This involves using a chiral stationary phase column that can separate the two enantiomers, allowing for their quantification.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis from L-Malic Acid
Possible Cause Troubleshooting Steps
Incomplete Esterification of L-Malic Acid - Ensure an excess of the alcohol (e.g., methanol (B129727), ethanol) and a suitable catalyst (e.g., thionyl chloride, sulfuric acid) are used.[2][8] - Monitor the reaction by TLC or GC to ensure the disappearance of the starting material. - Properly neutralize the reaction mixture during workup to avoid hydrolysis of the ester.
Incomplete Reduction of Dialkyl Malate - Use a sufficient excess of sodium borohydride. The reaction is often performed with the addition of a Lewis acid like LiCl to increase the reactivity of the reducing agent.[2][3] - The reduction can be exothermic; maintain the recommended reaction temperature. - Monitor the reaction progress by TLC or GC.
Loss of (S)-1,2,4-butanetriol during Workup - Minimize the volume of water used during the workup. - Perform multiple extractions with a suitable organic solvent. - Consider using continuous liquid-liquid extraction for this highly polar intermediate.
Inefficient Cyclization - Ensure the temperature for the p-toluenesulfonic acid-catalyzed cyclization is sufficiently high (180-220°C).[2] - Perform the cyclization under vacuum to remove water as it is formed and drive the reaction to completion. - Optimize the amount of catalyst used; too much can lead to side reactions.
Side Product Formation - Over-reduction of the ester can lead to the formation of other polyols. Control the reaction temperature and the rate of addition of the reducing agent. - During cyclization, high temperatures and prolonged reaction times can lead to decomposition or polymerization. Monitor the reaction closely.
Problem 2: Low Enantiomeric Excess (ee%)
Possible Cause Troubleshooting Steps
Racemization of the Chiral Center - If starting from a dialkyl malate, consider protecting the secondary hydroxyl group before the reduction step to prevent racemization.[1] - Avoid prolonged exposure to harsh acidic or basic conditions during the entire synthesis and workup. - Ensure the temperature during the cyclization step is not excessively high for an extended period.
Low Enantiomeric Purity of Starting Material - Verify the enantiomeric purity of the starting L-malic acid or ethyl (S)-4-chloro-3-hydroxybutyrate using an appropriate analytical method.
Inaccurate ee% Determination - Ensure the chiral GC method is properly optimized for baseline separation of the enantiomers. - Run a racemic standard of 3-hydroxytetrahydrofuran (B147095) to confirm the retention times of both enantiomers.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Typical Overall Yield Typical Enantiomeric Excess (ee%) Reference
Route 1 L-Malic Acid1. Thionyl chloride, Methanol2. Sodium borohydride, Lithium chloride3. p-Toluenesulfonic acid40-65%>99%[1][2]
Route 2 Ethyl (S)-4-chloro-3-hydroxybutyrate1. Sodium borohydride2. Acid or Base for cyclization82-87%>99%[9]
Route 3 (Asymmetric) 2,3-DihydrofuranChiral boron catalyst, Borane~92%100%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Malic Acid

Step 1: Esterification of L-Malic Acid to Dimethyl L-malate [2][3]

  • Suspend L-malic acid (1.0 eq) in methanol (3-4 volumes).

  • Cool the mixture to -10°C.

  • Slowly add thionyl chloride (2.5 eq) dropwise, maintaining the temperature below 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Reflux the mixture for 1 hour.

  • Cool the reaction and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and neutralize with a saturated sodium bicarbonate solution to pH 7-8.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain dimethyl L-malate as an oil.

Step 2: Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol [2][3]

  • Dissolve dimethyl L-malate (1.0 eq) and lithium chloride (2.0 eq) in ethanol.

  • Add sodium borohydride (0.8 eq) portion-wise while refluxing.

  • Continue to add sodium borohydride (0.4 eq) in portions every 40 minutes for a total of 5 additions.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, filter to remove solids, and adjust the filtrate to pH 3 with sulfuric acid.

  • Filter again to remove precipitated salts and concentrate the filtrate to obtain crude (S)-1,2,4-butanetriol.

Step 3: Cyclization to this compound [2]

  • To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.05 eq).

  • Heat the mixture to 180-200°C under vacuum.

  • Collect the product by vacuum distillation.

Protocol 2: Synthesis of this compound from Ethyl (S)-4-chloro-3-hydroxybutyrate[9]

Step 1: Reduction of Ethyl (S)-4-chloro-3-hydroxybutyrate

  • Suspend sodium borohydride (1.5 eq) in toluene (B28343).

  • Add a solution of ethyl (S)-4-chloro-3-(S)-hydroxybutyrate (1.0 eq, optical purity >99% ee) in toluene dropwise at 40°C over 1 hour.

  • Stir the reaction at 40°C for approximately 20 hours.

  • Cool the reaction mixture to below 10°C.

  • Quench the reaction by adding a mixture of concentrated hydrochloric acid and water.

Step 2: Cyclization to this compound

  • Adjust the pH of the aqueous phase from the previous step to 7.0.

  • Separate the aqueous phase containing (S)-4-chloro-1,3-butanediol.

  • Heat the aqueous phase to 70-90°C. The pH will drop to below 2 as the cyclization proceeds.

  • Continue heating for about 20 hours.

  • Cool the reaction mixture and adjust the pH to 7.0 with an aqueous sodium hydroxide (B78521) solution.

  • Perform continuous extraction with ethyl acetate at 70°C.

  • Concentrate the organic extracts and purify by vacuum distillation to yield colorless this compound.

Mandatory Visualizations

experimental_workflow_l_malic_acid cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_cyclization Step 3: Cyclization start_ester L-Malic Acid esterification React with Methanol & SOCl₂ start_ester->esterification 1.0 eq product_ester Dimethyl L-malate esterification->product_ester Yield: ~93% reduction Reduce with NaBH₄ & LiCl in Ethanol product_ester->reduction 1.0 eq product_triol (S)-1,2,4-Butanetriol reduction->product_triol cyclization Cyclize with p-Toluenesulfonic acid (180-200°C, vacuum) product_triol->cyclization final_product This compound cyclization->final_product Overall Yield: 40-65%

Caption: Workflow for the synthesis of this compound from L-Malic Acid.

troubleshooting_low_yield start Low Yield of This compound check_reduction Was the reduction of the ester complete? start->check_reduction check_workup Was the intermediate triol isolated efficiently? start->check_workup check_cyclization Was the cyclization reaction efficient? start->check_cyclization increase_nabh4 Increase NaBH₄ excess. Add Lewis acid (LiCl). Monitor reaction to completion. check_reduction->increase_nabh4 No improve_extraction Use continuous extraction. 'Salt out' with K₂CO₃/NaCl. Use a more polar solvent system. check_workup->improve_extraction No optimize_cyclization Ensure temperature is 180-220°C. Apply vacuum to remove water. Optimize catalyst loading. check_cyclization->optimize_cyclization No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for (S)-Tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-Tetrahydrofuran-3-ol. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the common synthetic route starting from L-malic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective starting material for the synthesis of this compound?

The most prevalent and economically viable starting material for the synthesis of this compound is L-malic acid. This chiral precursor is readily available and allows for a straightforward multi-step synthesis to the desired product.

Q2: What are the key steps in the synthesis of this compound from L-malic acid?

The synthesis typically involves a three-step process:

  • Esterification: The two carboxylic acid groups of L-malic acid are esterified, commonly forming a dimethyl or diethyl ester.

  • Reduction: The resulting diester is reduced to the corresponding (S)-1,2,4-butanetriol.

  • Cyclization: The (S)-1,2,4-butanetriol is then cyclized via acid-catalyzed dehydration to yield this compound.[1][2]

Q3: Which reducing agents are recommended for the conversion of the malic acid diester to (S)-1,2,4-butanetriol?

While lithium aluminum hydride (LiAlH4) can be used, it is highly reactive, flammable, and expensive, making it less suitable for large-scale industrial production.[1] A safer and more cost-effective alternative is the use of sodium borohydride (B1222165) (NaBH4), often in the presence of an additive like lithium chloride (LiCl), in a lower alcohol solvent such as methanol (B129727) or ethanol.[1][3]

Q4: What is the role of p-toluenesulfonic acid (PTSA) in this synthesis?

p-Toluenesulfonic acid (PTSA) is a common acid catalyst used in the final cyclization step. It facilitates the dehydration of (S)-1,2,4-butanetriol to form the tetrahydrofuran (B95107) ring.[1][3] This reaction is typically carried out at elevated temperatures.

Q5: How can the final product, this compound, be purified?

The final product is typically purified by vacuum distillation.[4] Due to its water solubility, an extraction with an organic solvent like ethyl acetate (B1210297) may be necessary before distillation, depending on the work-up procedure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the esterification step Incomplete reaction due to insufficient reagent or reaction time.Ensure a slight excess of the alcohol and thionyl chloride (if used) are present. Monitor the reaction by TLC to ensure completion. Typical reaction times are around 4 hours at room temperature followed by 1 hour at reflux.[1]
Loss of product during work-up.Ensure the pH is carefully adjusted to 7-8 before extraction with an organic solvent to prevent hydrolysis of the ester. Use an adequate amount of extraction solvent.
Incomplete reduction of the diester Insufficient reducing agent.Sodium borohydride should be used in excess. Some protocols recommend portion-wise addition to maintain a sufficient concentration throughout the reaction.[3]
Low reactivity of the reducing agent.The combination of NaBH4 with LiCl enhances the reducing power. Ensure the reaction is run at an appropriate temperature (e.g., reflux in methanol or ethanol) for a sufficient duration.
Difficulty in purifying the intermediate (S)-1,2,4-butanetriol High water solubility of the triol.After quenching the reduction, acidification can precipitate inorganic salts, which are then filtered off. The filtrate can be concentrated under reduced pressure. The resulting crude triol is often used directly in the next step without extensive purification to avoid significant product loss.[1]
Formation of borate (B1201080) salts.The work-up procedure involving acidification helps in breaking down the borate complexes and precipitating inorganic salts.
Low yield in the cyclization step Incomplete dehydration.Ensure a sufficient amount of acid catalyst (e.g., PTSA) is used. The reaction temperature is critical and should be maintained in the range of 180-220°C for effective cyclization.[1]
Formation of byproducts.High temperatures can lead to the formation of unsaturated byproducts or isomers. Optimize the temperature and reaction time to maximize the yield of the desired product. Purification by vacuum distillation is crucial to separate the product from high-boiling point impurities.
Presence of impurities in the final product Incomplete reaction or side reactions.Ensure each step goes to completion by monitoring with TLC or GC. Optimize the reaction conditions as described above to minimize side reactions.
Inefficient purification.Use a fractional distillation setup under vacuum for the final purification. Collect the fraction at the correct boiling point and pressure.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of (S)-1,2,4-Butanetriol from Dimethyl L-malate

Reducing AgentSolventTemperatureTypical YieldSafety Considerations
LiAlH4Anhydrous THFRefluxHighHighly flammable, reacts violently with water, expensive.[1]
NaBH4 / LiClMethanol or EthanolReflux70-90%Less reactive and safer than LiAlH4, more suitable for industrial scale.[1][5]
NaBH4Toluene / Methanol20°C~65%Safer than LiAlH4, but may require longer reaction times or additives for high yields.[5]

Table 2: Effect of Reaction Conditions on the Cyclization of (S)-1,2,4-Butanetriol

CatalystTemperature (°C)Typical YieldPurityReference
p-Toluenesulfonic acid (PTSA)180-22043% (two steps)Not specified[1]
p-Toluenesulfonic acid (PTSA)20055-57%>99%[2]

Experimental Protocols

Step 1: Esterification of L-malic acid to Dimethyl L-malate
  • Dissolve 30g of L-malic acid in 90ml of methanol in a flask.

  • Cool the mixture to -10°C.

  • Slowly add 39ml of thionyl chloride dropwise over 1.5 hours while maintaining the temperature below 0°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction and concentrate under reduced pressure.

  • Carefully add a 20% sodium carbonate solution to adjust the pH to 7.

  • Extract the product with ethyl acetate (3 x 100ml).

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate. Expected Yield: ~93%[1]

Step 2: Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol
  • Dissolve 32.4g of dimethyl L-malate in 100ml of methanol.

  • Add 8.48g of potassium borohydride and 17g of lithium chloride.

  • Heat the mixture to reflux.

  • Add 4.24g of potassium borohydride portion-wise every 20 minutes for a total of 5 additions.

  • Continue to reflux for an additional 3 hours after the final addition, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction and filter to remove the bulk of the solids.

  • Acidify the filtrate to pH 3 with sulfuric acid, which will cause more solids to precipitate.

  • Filter the mixture again and concentrate the filtrate under reduced pressure to obtain crude (S)-1,2,4-butanetriol.[3]

Step 3: Cyclization of (S)-1,2,4-Butanetriol to this compound
  • To the crude (S)-1,2,4-butanetriol from the previous step, add 2g of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to 200°C.

  • Set up for vacuum distillation and collect the fraction boiling at approximately 87°C at 22mmHg. Expected Yield: ~43% over two steps (reduction and cyclization)[1]

Mandatory Visualization

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_cyclization Step 3: Cyclization A L-Malic Acid B Methanol, Thionyl Chloride -10°C to Reflux A->B C Dimethyl L-malate B->C D Dimethyl L-malate E NaBH4 / LiCl Methanol, Reflux D->E F (S)-1,2,4-Butanetriol E->F G (S)-1,2,4-Butanetriol H p-Toluenesulfonic Acid 180-220°C G->H I This compound H->I

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield of This compound CheckEster Check Esterification Yield Start->CheckEster CheckRed Check Reduction Yield Start->CheckRed CheckCyc Check Cyclization Yield Start->CheckCyc EsterIssue Incomplete Reaction or Work-up Loss CheckEster->EsterIssue Low RedIssue Insufficient Reducing Agent or Incomplete Reaction CheckRed->RedIssue Low CycIssue Suboptimal Temperature or Catalyst Amount CheckCyc->CycIssue Low EsterSol Increase Reagent Stoichiometry & Monitor Reaction (TLC). Ensure proper pH during work-up. EsterIssue->EsterSol RedSol Use excess NaBH4/LiCl, ensure reflux, and monitor reaction completion. RedIssue->RedSol CycSol Optimize temperature (180-220°C) and PTSA loading. Purify via vacuum distillation. CycIssue->CycSol

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Purification of (S)-Tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Tetrahydrofuran-3-ol. It addresses common issues related to impurities and their removal to ensure the high purity required for pharmaceutical applications.

Troubleshooting Guide & FAQs

This section is designed to help you identify and resolve common purity issues encountered during your experiments with this compound.

Q1: I have an unknown peak in the gas chromatography (GC) analysis of my this compound sample. How can I identify it?

A1: An unknown peak in your GC chromatogram can originate from several sources. Here's a systematic approach to identify it:

  • Review the Synthesis Route: The most likely impurities are residual starting materials, reagents, or byproducts from the synthesis. Common synthetic routes for this compound start from L-malic acid or (S)-1,2,4-butanetriol.

    • From L-malic acid: Potential impurities include residual L-malic acid, its esters (e.g., dimethyl L-malate), or (S)-1,2,4-butanetriol.[1][2][3][4]

    • From (S)-1,2,4-butanetriol: Unreacted (S)-1,2,4-butanetriol is a common impurity.[1][4]

  • Consider Solvents and Reagents: Residual solvents used during synthesis (e.g., methanol, ethanol, tetrahydrofuran) or reagents like p-toluenesulfonic acid can also appear as impurities.

  • Check for Degradation Products: this compound can degrade, especially if handled or stored improperly. Potential degradation products include 2-hydroxytetrahydrofuran (B17549) and gamma-butyrolactone (B3396035) (GBL).[5]

  • Utilize Mass Spectrometry (MS): The most effective way to identify an unknown peak is to use Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of the unknown peak can be compared against spectral libraries for identification.

Q2: My this compound sample shows a low enantiomeric excess (ee). How can I improve it?

A2: A low enantiomeric excess indicates the presence of the (R)-enantiomer. To improve the ee, consider the following:

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. Using a suitable chiral stationary phase (CSP), you can resolve the (S)- and (R)-enantiomers and isolate the desired (S)-enantiomer.

  • Review Synthesis Conditions: If you are synthesizing the compound, ensure that the chiral integrity of your starting materials is high and that the reaction conditions do not promote racemization.

Q3: I suspect my sample is contaminated with residual solvents. How can I remove them?

A3: Residual solvents can often be removed by the following methods:

  • Vacuum Distillation: For volatile solvents, distillation under reduced pressure can be effective.

  • Azeotropic Distillation: If the solvent forms an azeotrope with water or another solvent, azeotropic distillation can be used for removal.

Q4: How can I remove non-volatile impurities like residual starting materials or byproducts?

A4: For non-volatile impurities, fractional vacuum distillation is the most common and effective purification method. Due to the relatively high boiling point of this compound, distillation under vacuum is necessary to prevent decomposition.

Data on Impurity Removal

The following table summarizes the effectiveness of various purification methods for removing common impurities from 3-hydroxytetrahydrofuran (B147095) derivatives.

Impurity TypePurification MethodTypical Purity AchievedReference
WaterFractional Vacuum Distillation>99%[6]
Residual 1,2,4-butanetriol (B146131)Fractional Vacuum Distillation>99%[4]
(R)-enantiomerChiral HPLC>98% ee[1]
Residual Solvents (e.g., THF, ethanol)DistillationHigh purity[7]
Gamma-butyrolactone (GBL)Vacuum DistillationHigh purity[2][7]

Key Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

This protocol is adapted from the synthesis of 3-hydroxytetrahydrofuran from 1,2,4-butanetriol.[6]

Objective: To remove water and other less volatile impurities.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Charge the crude this compound into the round-bottom flask.

  • Assemble the fractional distillation apparatus for vacuum distillation.

  • Slowly apply vacuum to the system.

  • Begin heating the flask gently with the heating mantle.

  • Collect the initial fraction, which will primarily be water and other low-boiling impurities, at a boiling point of approximately 42-44 °C at 24 mmHg.[6]

  • After the initial fraction is collected, increase the temperature to distill the pure this compound. The expected boiling point is approximately 93-95 °C at 26 mmHg.[6]

  • Collect the main fraction in a clean receiving flask.

  • Analyze the purity of the collected fraction by GC or GC-MS.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline for developing a chiral HPLC method. Specific conditions will need to be optimized for your system and sample.

Objective: To separate and quantify the (S)- and (R)-enantiomers of Tetrahydrofuran-3-ol.

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral HPLC column (e.g., polysaccharide-based or cyclodextrin-based columns are often effective for alcohols).

Procedure:

  • Column Selection: Screen several chiral columns to find one that provides baseline separation of the enantiomers.

  • Mobile Phase Optimization:

    • Start with a common mobile phase for chiral separations, such as a mixture of hexane (B92381) and a polar alcohol (e.g., isopropanol (B130326) or ethanol).

    • Adjust the ratio of the solvents to optimize the resolution and retention times.

    • Small amounts of additives, like trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds, can sometimes improve peak shape and resolution.

  • Sample Preparation: Dissolve a small amount of your this compound sample in the mobile phase.

  • Analysis:

    • Inject the sample onto the chiral column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • Integrate the peak areas of the (S)- and (R)-enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

Visual Guides

Troubleshooting_Workflow start Start: Impure this compound gc_analysis Perform GC-MS Analysis start->gc_analysis unknown_peak Unknown Peak(s) Observed? gc_analysis->unknown_peak identify_peak Identify Peak using MS Library and Synthesis Knowledge unknown_peak->identify_peak Yes low_ee Low Enantiomeric Excess? unknown_peak->low_ee No residual_solvent Residual Solvent? identify_peak->residual_solvent starting_material Starting Material/Byproduct? residual_solvent->starting_material No distillation Fractional Vacuum Distillation residual_solvent->distillation Yes degradation_product Degradation Product? starting_material->degradation_product No starting_material->distillation Yes degradation_product->distillation Yes degradation_product->low_ee No analyze_purity Analyze Purity (GC, Chiral HPLC) distillation->analyze_purity chiral_hplc Chiral HPLC for Enantiomeric Purity chiral_hplc->analyze_purity pure_product Pure this compound low_ee->chiral_hplc Yes low_ee->pure_product No analyze_purity->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

Impurity_Removal_Relationships cluster_impurities Common Impurities cluster_methods Purification Methods Water Water Distillation Fractional Vacuum Distillation Water->Distillation Residual_Solvents Residual Solvents (Methanol, Ethanol, THF) Residual_Solvents->Distillation Starting_Materials Starting Materials (L-Malic Acid, 1,2,4-Butanetriol) Starting_Materials->Distillation Byproducts Byproducts (Esters, GBL) Byproducts->Distillation R_Enantiomer (R)-Enantiomer Chiral_HPLC Chiral HPLC R_Enantiomer->Chiral_HPLC

Caption: Logical relationships between common impurities and their primary removal methods.

References

Technical Support Center: Synthesis of (S)-Tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for common issues encountered during the synthesis of (S)-Tetrahydrofuran-3-ol, a key intermediate in the development of various pharmaceuticals.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low Yield in the Esterification of L-Malic Acid

  • Question: I am getting a low yield for the initial esterification of L-malic acid. What are the possible causes and solutions?

  • Answer: Low yields in the esterification of L-malic acid can stem from incomplete reaction or side reactions. Here are some common causes and solutions:

    • Incomplete Reaction: Ensure the reaction goes to completion by using a sufficient excess of the alcohol (e.g., methanol) and an adequate amount of catalyst (e.g., sulfuric acid or thionyl chloride). Refluxing for an extended period (e.g., 10 hours) can also improve the yield.[1] Monitoring the reaction by TLC or GC can help determine the optimal reaction time.

    • Water Content: The presence of water can hinder the esterification process. Use anhydrous alcohol and reagents to minimize water content.

    • Neutralization: During workup, carefully neutralize the acid catalyst with a saturated sodium bicarbonate solution until the pH is between 7 and 8 to prevent hydrolysis of the ester product.[1]

2. Poor Yield in the Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol

  • Question: My reduction of dimethyl L-malate with sodium borohydride (B1222165) is resulting in a low yield of (S)-1,2,4-butanetriol. How can I improve this step?

  • Answer: The reduction of dimethyl L-malate is a critical step that can be affected by several factors:

    • Reducing Agent and Additives: While sodium borohydride is a common reducing agent, its reactivity can be enhanced. The use of additives like lithium chloride in a lower alcohol solvent can improve the reduction efficiency.[2] Some protocols suggest the portion-wise addition of the borohydride to maintain a steady reaction rate.[2]

    • Reaction Temperature: Maintaining the appropriate reaction temperature is crucial. Some protocols recommend cooling the reaction mixture, especially during the initial addition of the reducing agent, to control the reaction rate and prevent side reactions.[3]

    • Workup Procedure: The workup of the reduction reaction is critical for isolating the triol. Acidification of the reaction mixture is necessary to neutralize the excess borohydride and break up the borate (B1201080) complexes. Careful extraction is then required to isolate the water-soluble triol.

3. Inefficient Cyclization of (S)-1,2,4-Butanetriol

  • Question: The final cyclization step to form this compound is giving me a low yield. What could be the issue?

  • Answer: The acid-catalyzed dehydration and cyclization of (S)-1,2,4-butanetriol can be challenging.

    • Catalyst: P-toluenesulfonic acid (PTSA) is a commonly used catalyst for this step.[2][3] Ensure that the catalyst is fresh and used in the correct amount.

    • Reaction Temperature and Vacuum: This reaction is typically carried out at high temperatures (180-220°C) under vacuum.[2] These conditions are necessary to drive the dehydration reaction and remove the product by distillation as it is formed, shifting the equilibrium towards the product. Improper temperature or vacuum control can lead to incomplete reaction or decomposition.

    • Byproduct Formation: At high temperatures, side reactions such as polymerization or further dehydration can occur, leading to a lower yield of the desired product. Careful monitoring of the reaction and immediate distillation of the product can minimize these side reactions.

4. Difficulty in Purifying this compound

  • Question: I am struggling to purify the final product. It seems to be highly soluble in water.

  • Answer: this compound is indeed highly water-soluble, which makes its extraction from aqueous solutions challenging.[4]

    • Solvent Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate (B1210297).[2] Multiple extractions will be necessary to achieve a good recovery.

    • Distillation: The final purification is typically achieved by vacuum distillation.[2] Ensure that the vacuum is sufficiently low to allow for distillation at a temperature that avoids decomposition. The boiling point is reported to be around 87°C at 22 mmHg.[5]

    • Alternative Purification Methods: For highly aqueous mixtures, techniques like extractive distillation using a high-boiling point solvent or azeotropic distillation can be employed to remove water.[6][7] Adsorption using molecular sieves has also been reported for drying tetrahydrofuran (B95107).[7]

Data Presentation

Table 1: Comparison of Yields for the Synthesis of Dimethyl L-malate

Starting MaterialReagentsReaction ConditionsYield (%)Reference
L-Malic AcidMethanol, Sulfuric AcidReflux, 10h85.2[1]
L-Malic AcidMethanol, Thionyl Chloride-10°C to 0°C, then reflux88.4[1]
L-Malic AcidMethanol, Thionyl Chloride-10°C, then room temp, then reflux93[2]

Table 2: Comparison of Yields for the Synthesis of this compound

Starting MaterialKey StepsOverall Yield (%)Reference
L-Malic AcidEsterification, Reduction (NaBH4), Cyclization (PTSA)53[1]
L-Malic AcidEsterification, Reduction (KBH4/LiCl), Cyclization (PTSA)43 (two steps)[5]
(S)-4-chloro-3-hydroxybutyric acid ethyl esterProtection, Reduction (NaBH4), Cyclization, Deprotection85[8]
(S)-4-chloro-3-(S)-hydroxybutyrateReduction (NaBH4), Cyclization (HCl)87[9]

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Malic Acid

This protocol is based on the method described in patent CN104478833A.[1]

Step 1: Esterification of L-Malic Acid to Dimethyl L-malate

  • To a three-necked flask, add 100g of L-malic acid and 300ml of methanol.

  • Cool the mixture to between -10°C and 0°C.

  • While stirring, slowly add 120ml of thionyl chloride over 2 hours.

  • Continue stirring at room temperature for 4 hours.

  • Heat the mixture to reflux (60°C to 70°C) and maintain for 1 hour.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • To the residue, add a saturated sodium bicarbonate aqueous solution dropwise until the pH is between 7 and 8.

  • Concentrate the mixture and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic phases, dry over an anhydrous drying agent, and concentrate to obtain dimethyl L-malate as a colorless liquid. (Yield: 88.4%)

Step 2: Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol

Note: The patent mentions sodium borohydride reduction but does not provide a detailed protocol for this specific step. The following is a general procedure based on similar reductions.

  • Dissolve the dimethyl L-malate from the previous step in a suitable solvent like ethanol (B145695) or methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of acid (e.g., HCl) until the pH is acidic.

  • Filter off any solids and concentrate the filtrate.

  • The crude (S)-1,2,4-butanetriol is used in the next step without further purification.

Step 3: Cyclization to this compound

  • To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to 200°C under vacuum.

  • Collect the distilled product via vacuum fractionation. (Boiling point: ~88°C at 20mmHg).

  • The collected fraction is this compound. (Overall Yield: 53%)

Protocol 2: Synthesis of this compound from (S)-4-chloro-3-hydroxybutyrate

This protocol is based on the method described in patent US6359155B1.[9]

Step 1: Reduction of Ethyl 4-chloro-3-(S)-hydroxybutyrate

  • Suspend 104.1 g of sodium borohydride in 2300 mL of toluene.

  • With stirring at 40°C, add 458.5 g of ethyl 4-chloro-3-(S)-hydroxybutyrate over 1 hour.

  • Continue stirring for approximately 20 hours.

  • Cool the reaction mixture to below 10°C.

  • Add 286.7 g of concentrated hydrochloric acid and 940 ml of water and stir.

  • Separate the aqueous layer containing 4-chloro-1,3-(S)-butanediol.

Step 2: Cyclization to 3-(S)-hydroxytetrahydrofuran

  • Heat the aqueous solution of 4-chloro-1,3-(S)-butanediol to between 70°C and 90°C.

  • Maintain the pH of the reaction mixture at 4 by the gradual addition of a 30% aqueous solution of sodium hydroxide (B78521) over 20 hours.

  • Cool the reaction mixture to below 10°C and adjust the pH to 7.0 ± 0.2 with a 30% aqueous solution of sodium hydroxide.

  • Perform continuous extraction of the aqueous solution with ethyl acetate at 70°C.

  • Concentrate the ethyl acetate extract and distill the residue under reduced pressure to obtain colorless 3-(S)-hydroxytetrahydrofuran. (Overall Yield: 82-87%)

Visualizations

Synthesis_Workflow_From_L_Malic_Acid L_Malic_Acid L-Malic Acid Dimethyl_L_malate Dimethyl L-malate L_Malic_Acid->Dimethyl_L_malate   Esterification   (MeOH, SOCl2) S_1_2_4_Butanetriol (S)-1,2,4-Butanetriol Dimethyl_L_malate->S_1_2_4_Butanetriol   Reduction   (NaBH4) S_THF_3_ol This compound S_1_2_4_Butanetriol->S_THF_3_ol   Cyclization   (PTSA, Heat)

Caption: Synthesis workflow of this compound from L-Malic Acid.

Synthesis_Workflow_From_Chloroester Chloroester Ethyl (S)-4-chloro- 3-hydroxybutyrate Chlorodiol (S)-4-chloro- 1,3-butanediol Chloroester->Chlorodiol   Reduction   (NaBH4) S_THF_3_ol This compound Chlorodiol->S_THF_3_ol   Cyclization   (Heat, pH control)

Caption: Synthesis of this compound from a chloroester precursor.

References

Technical Support Center: Crystallization of (S)-Tetrahydrofuran-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of (S)-Tetrahydrofuran-3-ol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound and its derivatives?

This compound is a polar molecule and is highly soluble in polar solvents like water, ethanol, and methanol. Its derivatives will have varying solubilities based on the nature of the derivatizing group, but they generally retain a significant degree of polarity. This inherent polarity can sometimes make crystallization challenging, as the compounds may have a high affinity for the solvent.

Q2: I am not getting any crystals, only an oil. What is happening and what should I do?

This phenomenon is known as "oiling out" and is a common issue with polar compounds that have relatively low melting points. Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly.

To troubleshoot oiling out, consider the following steps:

  • Dilute the solution: Add more of the primary solvent to decrease the concentration.

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Use an anti-solvent: Slowly add a less polar solvent (an anti-solvent) in which your compound is insoluble to a solution of your compound in a good solvent.

  • Seeding: Introduce a small, pure crystal of your compound (a seed crystal) to the supersaturated solution to induce crystallization.

  • Solvent selection: You may need to experiment with different solvent systems.

Q3: My crystals are very small or look like a powder. How can I grow larger crystals?

The formation of small or powdered crystals is often a result of rapid nucleation. To encourage the growth of larger crystals, you need to slow down the crystallization process. Here are some tips:

  • Reduce the rate of cooling: A slower cooling process provides more time for molecules to arrange themselves into a crystal lattice.

  • Use a solvent system with slightly higher solubility: This will reduce the level of supersaturation and favor crystal growth over nucleation.

  • Minimize agitation: Avoid excessive stirring or vibration, as this can promote the formation of many small crystals.

  • Vapor diffusion: This is a gentle method where an anti-solvent slowly diffuses into a solution of your compound, promoting slow crystal growth.

Troubleshooting Crystallization Problems

This section provides a more in-depth guide to troubleshooting specific issues you may encounter.

Problem 1: Oiling Out

"Oiling out" is the most common problem for this class of compounds. The decision-making process for troubleshooting this issue can be visualized as follows:

G Troubleshooting No Crystal Formation start No Crystals Formed check_supersaturation Is the solution supersaturated? start->check_supersaturation concentrate Concentrate the solution (evaporation) check_supersaturation->concentrate No add_anti_solvent Add an anti-solvent check_supersaturation->add_anti_solvent Alternatively check_impurities Are there significant impurities? check_supersaturation->check_impurities Yes concentrate->check_impurities add_anti_solvent->check_impurities purify Purify the crude material (e.g., column chromatography) check_impurities->purify Yes induce_nucleation Induce nucleation check_impurities->induce_nucleation No purify->start scratch Scratch the inner surface of the flask induce_nucleation->scratch seed Add seed crystals induce_nucleation->seed G Crystallization Method Selection Workflow start Crude Product solubility_test Perform solubility tests in various solvents start->solubility_test good_solubility_hot Good solubility in hot solvent, poor in cold? solubility_test->good_solubility_hot cooling_crystallization Use Cooling Crystallization good_solubility_hot->cooling_crystallization Yes poor_solubility_hot Soluble in one solvent, insoluble in another? good_solubility_hot->poor_solubility_hot No oiling_out_risk High risk of oiling out? cooling_crystallization->oiling_out_risk anti_solvent_crystallization Use Anti-Solvent Crystallization poor_solubility_hot->anti_solvent_crystallization Yes poor_solubility_hot->oiling_out_risk No anti_solvent_crystallization->oiling_out_risk vapor_diffusion Consider Vapor Diffusion oiling_out_risk->vapor_diffusion Yes

Technical Support Center: (S)-Tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Tetrahydrofuran-3-ol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a dry and well-ventilated place.[1][2] Specific temperature recommendations can vary depending on the desired shelf life.

Q2: Is this compound sensitive to air and light?

A2: Yes, like many ethers, this compound is sensitive to air and light.[3][4] Prolonged exposure can lead to the formation of explosive peroxides.[3][5][6] It is crucial to store the compound in a dark place and under an inert atmosphere if possible, especially for long-term storage.[1][2]

Q3: What is the expected shelf life of this compound?

A3: The shelf life is dependent on the storage conditions. Under ideal conditions, the pure form can be stable for extended periods. One supplier suggests a shelf life of 3 years at -20°C and 2 years at 4°C.[7][8] Another indicates an expected stability of 1 year at ambient temperature with proper storage.[9] Always refer to the manufacturer's certificate of analysis for specific batch information.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][10] Contact with these substances should be avoided to prevent vigorous reactions.

Q5: Is this compound hygroscopic?

A5: While not explicitly stated in all safety data sheets, its solubility in water suggests that it may be hygroscopic.[1] It is recommended to store it in a dry environment to prevent moisture absorption, which could potentially influence its stability and reactivity in certain applications.

Troubleshooting Guide

Problem 1: The typically colorless this compound has developed a yellow tint.

  • Possible Cause: The yellowing of the compound may indicate the presence of impurities or initial stages of degradation. While a slight yellow color might not always signify a critical loss of purity, it warrants further investigation.

  • Recommended Action:

    • Purity Check: Analyze the purity of the material using Gas Chromatography (GC) to quantify the level of impurities.

    • Peroxide Test: Test for the presence of peroxides, as their formation can sometimes be accompanied by a change in color. A detailed protocol for peroxide testing is provided in the "Experimental Protocols" section.

Problem 2: I observe crystal formation or a precipitate in my container of this compound.

  • Possible Cause: The formation of crystals or a precipitate is a serious concern and could indicate the presence of dangerous, shock-sensitive peroxide crystals.[6][11] This is more likely to occur if the compound has been stored for an extended period, exposed to air, or if the container has been opened multiple times.

  • CRITICAL WARNING: Do not attempt to open a container with visible crystals or a precipitate, especially around the cap or threads. Peroxide crystals can detonate upon friction or shock.[6]

  • Recommended Action:

    • Do Not Move: Avoid moving or shaking the container.

    • Isolate the Area: Cordon off the area where the container is located.

    • Contact Safety Officer: Immediately contact your institution's Environmental Health and Safety (EHS) office or equivalent for guidance on safe disposal. Do not attempt to dispose of the material yourself.

Problem 3: My reaction is not proceeding as expected, and I suspect the quality of my this compound.

  • Possible Cause: The presence of impurities, such as water or degradation products, can interfere with chemical reactions. Peroxides, in particular, can act as unwanted initiators or react with sensitive reagents.

  • Recommended Action:

    • Verify Purity: Confirm the purity of the this compound using a validated analytical method like GC. Compare the results with the certificate of analysis.

    • Test for Peroxides: Even at low levels, peroxides can inhibit or alter reaction pathways. Perform a peroxide test as a standard quality control measure.

    • Purification: If peroxides or other impurities are detected, consider purifying the solvent before use. A protocol for peroxide removal is provided below. For other impurities, distillation may be an option, but only after confirming the absence of peroxides . Never distill a solvent containing peroxides to dryness.[12]

Data Presentation

Table 1: Recommended Storage Conditions and Shelf Life

Storage TemperaturePurity FormExpected Shelf LifeSource
-20°CPure Form3 years[7][8]
4°CPure Form2 years[7][8]
Room TemperaturePure Form1 year (with proper storage)[9]
-80°CIn Solvent6 months[7]
-20°CIn Solvent1 month[7]

Table 2: Physical and Chemical Properties

PropertyValueSource
AppearanceClear colorless to pale yellow liquid[1][13]
Molecular FormulaC₄H₈O₂[1][14]
Molecular Weight88.11 g/mol [1][14]
Boiling Point80 °C at 15 mmHg[1]
Density~1.103 g/mL at 25 °C[1]
SolubilitySoluble in water, chloroform, and methanol (B129727) (slightly)[1][15]
Flash Point175 °F (~79.4 °C)[1]

Mandatory Visualization

Peroxide_Formation_Pathway Peroxide Formation in this compound THF_OH This compound THF_OH_Radical This compound Radical THF_OH->THF_OH_Radical H• abstraction Oxygen Oxygen (O₂) (from air) Peroxy_Radical Peroxy Radical Oxygen->Peroxy_Radical Light Light/Heat Initiator Initiator (e.g., radical) Light->Initiator Initiator->THF_OH_Radical THF_OH_Radical->Peroxy_Radical + O₂ Peroxy_Radical->THF_OH_Radical Chain Reaction Hydroperoxide This compound Hydroperoxide (Explosive Hazard) Peroxy_Radical->Hydroperoxide + H• (from another THF-OH molecule)

Caption: Mechanism of peroxide formation in this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues Start Suspected Stability Issue (e.g., color change, failed reaction) Check_Appearance Visually Inspect Sample (Do not open if crystals are present) Start->Check_Appearance Crystals_Present Crystals or Precipitate Observed? Check_Appearance->Crystals_Present Contact_EHS STOP! Contact EHS for Disposal Crystals_Present->Contact_EHS Yes No_Crystals No Crystals Crystals_Present->No_Crystals No Peroxide_Test Perform Peroxide Test No_Crystals->Peroxide_Test Peroxides_Detected Peroxides > Acceptable Limit? Peroxide_Test->Peroxides_Detected Remove_Peroxides Remove Peroxides (See Protocol) Peroxides_Detected->Remove_Peroxides Yes Purity_Analysis Perform Purity Analysis (GC) Peroxides_Detected->Purity_Analysis No Remove_Peroxides->Purity_Analysis Purity_OK Purity Meets Specification? Purity_Analysis->Purity_OK Use_Compound Proceed with Experiment Purity_OK->Use_Compound Yes Discard Discard or Re-purify Compound Purity_OK->Discard No

Caption: Troubleshooting workflow for this compound stability.

Experimental Protocols

Protocol 1: Qualitative Test for Peroxides (Potassium Iodide Method)

  • Objective: To qualitatively detect the presence of peroxides in this compound.

  • Materials:

    • Sample of this compound

    • 10% aqueous potassium iodide (KI) solution (freshly prepared)

    • Starch solution (0.5%)

    • Glacial acetic acid

    • Test tube

  • Methodology:

    • Add 1 mL of the this compound sample to a clean test tube.

    • Add 1 mL of glacial acetic acid.

    • Add 1 mL of the freshly prepared 10% potassium iodide solution.

    • Stopper the test tube and shake for 1 minute.

    • Allow the layers to separate. The presence of peroxides will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow to brown color in the aqueous layer.[16]

    • For a more sensitive test, add a few drops of the starch solution. A blue-black color indicates the presence of iodine, confirming the presence of peroxides.[16]

  • Interpretation: The intensity of the color is proportional to the concentration of peroxides. A faint yellow or pale blue indicates low levels, while a dark brown or deep blue-black color suggests high, potentially dangerous levels of peroxides.

Protocol 2: Removal of Peroxides

  • Objective: To remove peroxides from this compound for safe use in experiments. This should only be performed on samples with low to moderate peroxide levels.

  • Materials:

    • Peroxide-containing this compound

    • Activated alumina (B75360)

    • Separatory funnel or chromatography column

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying

  • Methodology:

    • Prepare a chromatography column packed with activated alumina. The amount of alumina should be approximately 10-20% of the weight of the solvent to be purified.

    • Slowly pass the this compound through the alumina column. The peroxides are adsorbed onto the alumina.

    • Collect the purified solvent.

    • Immediately re-test the purified solvent for the presence of peroxides using the method in Protocol 1 to ensure successful removal.

    • If the solvent needs to be anhydrous, dry it over a suitable drying agent like anhydrous magnesium sulfate and then filter.

    • Important: If inhibitors are desired for storage, a radical scavenger like butylated hydroxytoluene (BHT) can be added at a concentration of 0.025%.[11]

Protocol 3: Purity Assessment by Gas Chromatography (GC)

  • Objective: To determine the purity of this compound and identify potential impurities.

  • Note: The following is a general method. Specific parameters may need to be optimized for your instrument.

  • Instrumentation and Columns:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • A polar capillary column is typically suitable, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase (e.g., DB-WAX).[17]

  • GC Parameters (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Nitrogen, at an appropriate flow rate.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).

  • Sample Preparation:

    • Dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity by dividing the peak area of the this compound by the total area of all peaks and multiplying by 100%. Identification of unknown impurity peaks may require mass spectrometry (GC-MS) or comparison with known standards.

References

Technical Support Center: Water Removal in (S)-Tetrahydrofuran-3-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing water content in chemical reactions involving (S)-Tetrahydrofuran-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing water from a reaction involving this compound?

A1: The primary methods for water removal in reactions with this compound fall into two categories: pre-drying of the solvent (typically THF) and in-situ removal of water generated during the reaction.

  • Pre-drying Tetrahydrofuran (THF): It is crucial to start with an anhydrous solvent. Common methods include distillation from sodium/benzophenone ketyl, passing through a column of activated alumina (B75360), or storing over activated 3Å or 4Å molecular sieves.[1][2][3][4]

  • In-situ Water Removal: For reactions that produce water as a byproduct, methods to remove it as it forms are necessary to drive the reaction to completion and prevent side reactions.[5] These include:

    • Molecular Sieves: Adding activated 3Å or 4Å molecular sieves directly to the reaction mixture.

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (like toluene) to physically separate water.[5]

    • Chemical Scavengers: Reagents that react with water, though care must be taken to ensure they do not react with this compound or other components of the reaction.

Q2: Which drying agent is best for THF when used in reactions with this compound?

A2: The choice of drying agent for THF depends on the required level of dryness and the scale of the reaction.

  • Molecular Sieves (3Å): This is a highly effective and safe method for achieving very low water content (sub-10 ppm).[1] It is suitable for storing pre-dried THF or for in-situ water removal.

  • Activated Alumina: Passing THF through a column of activated basic or neutral alumina is an excellent method for rapid drying and has the added benefit of removing peroxides.[1][3]

  • Sodium/Benzophenone Still: This classic method provides exceptionally dry and oxygen-free THF, indicated by a persistent blue or purple color.[4][6][7] However, it involves reactive sodium metal and requires careful setup and maintenance.

  • Calcium Hydride (CaH2): While effective for pre-drying, it is generally slower than other methods.[6]

Given the hydroxyl group in this compound, it is advisable to avoid strongly acidic or basic drying agents directly in the reaction mixture unless their compatibility has been established.

Q3: Can this compound react with the drying agents?

A3: Yes, potential reactivity is a critical consideration. This compound is an alcohol and could react with certain drying agents.

  • Reactive Metal Hydrides (e.g., LiAlH4, NaH): These will deprotonate the hydroxyl group of this compound and are therefore unsuitable for in-situ drying.

  • Strongly Acidic or Basic Agents: These could potentially catalyze side reactions like etherification or decomposition, especially at elevated temperatures.

  • Inert Drying Agents: Molecular sieves (3Å and 4Å), anhydrous sodium sulfate (B86663) (Na₂SO₄), and magnesium sulfate (MgSO₄) are generally considered safe for use in the presence of alcohols.[8]

For drying the solvent (THF) before the reaction, more reactive agents like sodium/benzophenone are acceptable as the this compound is not yet present.

Q4: How does azeotropic distillation work to remove water from THF?

A4: Tetrahydrofuran and water form a minimum-boiling azeotrope, meaning they cannot be separated by simple distillation.[9][10][11] To overcome this, several distillation techniques can be employed:

  • Extractive Distillation: A high-boiling solvent (an "entrainer" like ethylene (B1197577) glycol or 1,2-propanediol) is added to the THF/water mixture.[11] This entrainer alters the relative volatility of THF and water, allowing for their separation.

  • Pressure-Swing Distillation: This method utilizes two distillation columns operating at different pressures.[10][12] Since the composition of the azeotrope is pressure-dependent, the mixture can be separated by cycling it between the two columns.[12]

  • Azeotropic Distillation with a Dean-Stark Trap: This is more commonly used for removing water produced during a reaction. A solvent that forms a lower-boiling azeotrope with water (e.g., toluene) is used. The vapor condenses in the Dean-Stark trap, and the denser water separates and is collected, while the solvent is returned to the reaction flask.[5]

Troubleshooting Guides

Problem 1: Reaction is sluggish or does not go to completion.
Possible Cause Diagnostic Check Recommended Solution
Wet Solvent Use Karl Fischer titration to determine the water content of the THF. A value above 50 ppm is often problematic for moisture-sensitive reactions.Dry the THF over activated 3Å molecular sieves for 48-72 hours or distill from sodium/benzophenone.[1] For rapid drying, pass the solvent through a column of activated neutral alumina.[1][3]
Water as a Byproduct Monitor the reaction by TLC or LC-MS. If the reaction stalls and starting material remains, water inhibition is a likely cause.Add freshly activated 3Å or 4Å molecular sieves to the reaction mixture.[5] Alternatively, if the reaction temperature allows, set up the reaction with a Dean-Stark trap and an appropriate azeotroping solvent (e.g., toluene) to remove water as it forms.[5]
Hygroscopic Reagents Check the specifications of all reagents. If any are known to be hygroscopic, they may be introducing water.Dry hygroscopic reagents in a vacuum oven before use. Handle all reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Problem 2: Formation of unexpected byproducts.
Possible Cause Diagnostic Check Recommended Solution
Hydrolysis of Reagents or Products Characterize the byproducts using NMR, MS, or other spectroscopic techniques. If the byproducts correspond to hydrolyzed starting materials or intermediates, water is the likely culprit.Ensure all glassware is flame-dried or oven-dried before use.[13] Use anhydrous solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).
Peroxide-Mediated Side Reactions Test the THF for peroxides using peroxide test strips. Peroxides can form in THF upon exposure to air and light and can initiate radical side reactions.Remove peroxides by passing the THF through a column of activated alumina or by treating with aqueous ferrous sulfate followed by drying.[3][6] Always store THF in a dark, airtight container.
Drying Agent Reactivity If byproducts appear after adding an in-situ drying agent, consider if the agent itself is reacting.Switch to a more inert drying agent. Molecular sieves are generally the safest choice for in-situ applications.[2] Avoid reactive drying agents like metal hydrides.

Quantitative Data on THF Drying Methods

The following table summarizes the effectiveness of various common drying agents for Tetrahydrofuran.

Drying AgentLoading (% m/v)Contact TimeFinal Water Content (ppm)Reference
3Å Molecular Sieves 20%48 hLow ppm levels[1]
Neutral Alumina 10% (column)Single Pass~5.9[1]
Silica Gel (60 Å) 10% (column)Single Pass~60.8[1]
Sodium/Benzophenone N/AReflux until blue~43[1]
Potassium Hydroxide (KOH) N/APre-drying stageNot quantified, used for pre-drying[1]
Calcium Hydride (CaH2) N/AN/A~13 (for Dichloromethane)[1]

Key Experimental Protocols

Protocol 1: Drying THF using Activated Molecular Sieves
  • Activation of Sieves: Place 3Å or 4Å molecular sieves in a round-bottom flask. Heat to 175-260°C under vacuum for at least 4 hours.[14]

  • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

  • Drying: Add the activated sieves (approx. 10-20% m/v) to the flask containing the THF to be dried.

  • Storage: Seal the flask and allow it to stand for at least 48 hours for optimal drying.[1] Store the solvent over the sieves to maintain dryness.

Protocol 2: In-situ Water Removal During a Reaction
  • Prepare Sieves: Activate 3Å or 4Å powdered molecular sieves as described in Protocol 1.

  • Reaction Setup: Assemble the reaction glassware (flame- or oven-dried) under an inert atmosphere.

  • Addition of Sieves: Add the activated molecular sieves to the reaction flask before adding any moisture-sensitive reagents. A typical loading is 100-200 mg per mmol of water to be removed.

  • Running the Reaction: Proceed with the addition of solvent, this compound, and other reagents. The sieves will sequester any water present or generated during the reaction.

  • Work-up: At the end of the reaction, the sieves can be removed by filtration.

Protocol 3: Azeotropic Removal of Water using a Dean-Stark Apparatus
  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.

  • Charge the Flask: Add the reaction components and a solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene).

  • Fill the Trap: Fill the Dean-Stark trap with the chosen azeotroping solvent.

  • Reaction and Water Removal: Heat the reaction mixture to reflux. The solvent-water azeotrope will distill into the trap. Upon cooling, the water will separate (typically as the lower layer) and be collected in the graduated portion of the trap, while the solvent overflows and returns to the reaction flask.

  • Monitoring: Continue the reaction until no more water is collected in the trap.

Visualizations

G start Is water removal necessary? pre_dry Pre-dry solvent (THF)? start->pre_dry Yes in_situ In-situ removal needed? (Water is a byproduct) start->in_situ Yes workup Remove water during work-up? start->workup Yes sieves Use 3A Molecular Sieves (Safe, effective) pre_dry->sieves For storage / high purity alumina Pass through Alumina Column (Fast, removes peroxides) pre_dry->alumina For speed / peroxide removal distill Distill from Na/Benzophenone (Very dry, O2-free) pre_dry->distill For ultimate dryness ds_trap Use Dean-Stark Trap (For high temp reactions) in_situ->ds_trap Reaction >80C in_situ_sieves Add activated sieves to flask (General purpose) in_situ->in_situ_sieves Most cases brine Wash with brine (sat. NaCl) (Removes bulk water) workup->brine drying_agent Dry with Na2SO4 or MgSO4 (Removes trace water) brine->drying_agent

Caption: Decision tree for selecting a water removal method.

G cluster_prep Preparation cluster_reaction Reaction under Inert Atmosphere cluster_workup Aqueous Work-up & Drying dry_glass 1. Oven-dry all glassware dry_solvent 2. Obtain anhydrous THF (e.g., over 3A sieves) dry_glass->dry_solvent dry_reagents 3. Dry hygroscopic reagents dry_solvent->dry_reagents setup 4. Assemble under Ar/N2 dry_reagents->setup add_reagents 5. Add (S)-THF-3-ol and other reagents setup->add_reagents monitor 6. Monitor reaction (TLC/LCMS) add_reagents->monitor quench 7. Quench reaction monitor->quench extract 8. Extract with organic solvent quench->extract wash 9. Wash with brine extract->wash dry 10. Dry over Na2SO4/MgSO4 wash->dry concentrate 11. Filter and concentrate dry->concentrate

Caption: Experimental workflow for a moisture-sensitive reaction.

G cluster_trap Inside Trap flask Reaction Flask (Toluene + Water) trap Dean-Stark Trap flask->trap 1. Azeotrope vaporizes (Toluene-Water) trap->flask 5. Toluene returns to flask condenser Condenser trap->condenser 2. Vapor rises separation 4. Separation: Water (bottom layer) is trapped Toluene (top layer) overflows condenser->trap 3. Vapor condenses

Caption: Principle of azeotropic distillation with a Dean-Stark trap.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (S)-Tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis and analysis, the accurate determination of enantiomeric purity is paramount. (S)-Tetrahydrofuran-3-ol is a crucial chiral building block, and its enantiomeric excess (e.e.) is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the premier technique for this analysis. This guide provides an objective comparison of common polysaccharide-based CSPs suitable for the enantioseparation of this compound, supported by experimental data from analogous chiral alcohol separations.

Comparison of Recommended Chiral Stationary Phases

The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[5] For alcohols, hydrogen bonding and dipole-dipole interactions with the carbamate (B1207046) groups on the polysaccharide backbone are crucial for chiral recognition.

Below is a summary of recommended columns and typical starting conditions for the analysis of small chiral alcohols, which serve as a strong basis for method development for this compound.

Chiral Stationary Phase (CSP)Chiral SelectorTypical Mobile PhaseTypical Flow Rate (mL/min)DetectionProbable Elution Order
Chiralcel® OD-H Cellulose (B213188) tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10, v/v)0.5 - 1.0UV (210-220 nm) or RI(R) then (S)
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10, v/v)0.5 - 1.0UV (210-220 nm) or RI(S) then (R)
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (95:5, v/v)0.8 - 1.2UV (210-220 nm) or RI(R) then (S)
ReproSil Chiral MIG Amylose tris(3-chloro-5-methylphenylcarbamate)Acetonitrile / Water (95:5, v/v)0.3 - 1.0UV (210-220 nm) or RIAnalyte Dependent

Note: The elution order can be influenced by the specific analyte, mobile phase composition, and temperature. It should be confirmed by injecting a standard of the pure (S)-enantiomer.

Detailed Experimental Protocol

This protocol provides a robust starting point for the chiral HPLC analysis of this compound using a widely cited column, Chiralcel® OD-H. Optimization of the mobile phase composition (e.g., adjusting the percentage of 2-Propanol) may be required to achieve baseline resolution (Rs > 1.5).

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV or Refractive Index (RI) detector.

  • Chiral Column: Chiralcel® OD-H, 250 mm x 4.6 mm I.D., 5 µm particle size.[1]

  • Solvents: HPLC grade n-Hexane and 2-Propanol (isopropanol).

  • Sample: Racemic Tetrahydrofuran-3-ol and the (S)-enantiomer standard.

  • Sample Diluent: Mobile phase (n-Hexane/2-Propanol, 90:10, v/v).

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm (if response is sufficient) or Refractive Index (RI). (Tetrahydrofuran-3-ol lacks a strong chromophore, making RI detection a viable alternative).

  • Injection Volume: 10 µL.

  • Sample Concentration: 1 mg/mL.

3. Procedure

  • Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the required volumes of n-Hexane and 2-Propanol. Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.[1]

  • Sample Preparation: Dissolve the racemic and (S)-enantiomer standards in the sample diluent to a final concentration of 1 mg/mL.

  • System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor.

    • Inject the this compound standard to confirm the peak identity and elution order.

    • Inject the sample to be analyzed.

  • Data Processing: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the chiral HPLC analysis process, from sample preparation to data analysis.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation (n-Hexane/2-Propanol) prep_sample Sample Preparation (Dissolve in Mobile Phase) equilibration System & Column Equilibration prep_mobile->equilibration injection Sample Injection (10 µL) prep_sample->injection equilibration->injection separation Chiral Separation (Chiralcel® OD-H) injection->separation detection Detection (UV or RI) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % e.e. integration->calculation report Final Report calculation->report

Caption: Workflow for the chiral HPLC analysis of this compound.

Conclusion

The enantioseparation of this compound can be reliably achieved using polysaccharide-based chiral stationary phases. Columns such as Chiralcel® OD-H and Chiralpak® AD-H are excellent starting points for method development due to their proven success in resolving a wide variety of chiral alcohols.[1][2] The provided experimental protocol offers a comprehensive framework for this analysis. By systematically optimizing the mobile phase composition and other chromatographic parameters, researchers can develop a robust and accurate method for determining the enantiomeric purity of this compound, ensuring the quality and stereochemical integrity of this vital synthetic intermediate.

References

A Researcher's Guide to Determining the Enantiomeric Excess of (S)-Tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules like (S)-Tetrahydrofuran-3-ol is a critical step in ensuring product purity, efficacy, and safety. This guide provides an objective comparison of the most common and effective analytical techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and comparative data are presented to assist in method selection and implementation.

Comparison of Analytical Methodologies

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including available equipment, required sample throughput, sensitivity, and the need for method development. Each technique offers distinct advantages and disadvantages.

  • Chiral Gas Chromatography (GC): This high-resolution technique is well-suited for volatile compounds. For polar molecules like alcohols, derivatization is typically required to increase volatility and improve peak shape.[1] Chiral GC offers high efficiency and fast analysis times.[2] The use of a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives, enables the separation of enantiomers.[3][4]

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile and widely used method, chiral HPLC can separate a broad range of compounds without the need for derivatization.[5] The separation occurs through differential interactions between the enantiomers and a chiral stationary phase (CSP).[6] Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for a wide variety of chiral molecules, including alcohols.[7][8] This method is highly reproducible and easily scalable from analytical to preparative quantities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers a powerful alternative that does not require chromatographic separation. The determination of enantiomeric excess is achieved by converting the enantiomers into diastereomers in situ. This can be done in two ways: by reacting the analyte with a chiral derivatizing agent (CDA) to form stable diastereomers with distinct NMR signals, or by adding a chiral solvating agent (CSA) that forms transient, non-covalent diastereomeric complexes.[9][10][11] The latter approach is often simpler as it does not require a chemical reaction and the sample can be recovered.[12]

Workflow for Enantiomeric Excess Determination

The general process for determining the enantiomeric excess of this compound involves sample preparation, analysis using a chiral method, and subsequent data processing to calculate the final ee value.

Enantiomeric Excess Determination Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Chiral Analysis cluster_data 3. Data Analysis prep_start Sample of This compound dissolve Dissolve in Appropriate Solvent prep_start->dissolve derivatize Derivatization (for GC or NMR with CDA) dissolve->derivatize Method A add_csa Add Chiral Solvating Agent (for NMR with CSA) dissolve->add_csa Method B no_prep Direct Injection (for HPLC) dissolve->no_prep Method C gc Chiral GC Analysis derivatize->gc nmr NMR Spectroscopy add_csa->nmr hplc Chiral HPLC Analysis no_prep->hplc integrate Integrate Peak Areas (GC/HPLC) gc->integrate hplc->integrate integrate_nmr Integrate Diastereotopic Proton Signals (NMR) nmr->integrate_nmr calculate Calculate Enantiomeric Excess (ee %) integrate->calculate integrate_nmr->calculate

References

A Comparative Guide to the Biological Activity of (S)-Tetrahydrofuran-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The (S)-Tetrahydrofuran-3-ol scaffold is a privileged structural motif in medicinal chemistry, lending itself to the development of a diverse range of biologically active compounds. Derivatives of this chiral heterocycle have demonstrated significant potential as therapeutic agents, most notably in the fields of antiviral and anticancer research. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Antiviral Activity: Potent Inhibition of HIV-1 Protease

A substantial body of research has focused on the incorporation of the this compound moiety into inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle. These derivatives often serve as P2 ligands, binding within the S2 subsite of the protease active site to disrupt its function and prevent viral maturation. The following tables summarize the in vitro efficacy of several key derivatives against HIV-1 protease and wild-type HIV-1.

Table 1: HIV-1 Protease Inhibitory Activity of this compound Derivatives

Compound IDP2-Ligand ModificationKi (nM)Reference
1 Fused Cyclopentane-Tetrahydrofuran (Cp-THF)0.14
2 Cp-THF with methylene (B1212753) replacing THF oxygen5.3
3 C4-substituted bis-Tetrahydrofuran ((R)-stereoisomer)-
4 C4-substituted bis-Tetrahydrofuran ((S)-stereoisomer)-
5 Tris-Tetrahydrofuran (syn-anti-syn configuration)-
6 Tris-Tetrahydrofuran (syn-syn-syn configuration)-

Table 2: Antiviral Activity of this compound Derivatives against HIV-1

Compound IDP2-Ligand ModificationEC50 (nM)Reference
1 Fused Cyclopentane-Tetrahydrofuran (Cp-THF)8
2 Cp-THF with methylene replacing THF oxygen>1000
3 C4-substituted bis-Tetrahydrofuran ((R)-stereoisomer)-
4 C4-substituted bis-Tetrahydrofuran ((S)-stereoisomer)-
5 Tris-Tetrahydrofuran (syn-anti-syn configuration)-
6 Tris-Tetrahydrofuran (syn-syn-syn configuration)-

The data clearly indicate that modifications to the tetrahydrofuran (B95107) core significantly impact inhibitory potency. For instance, the replacement of the tetrahydrofuran ring oxygen with a methylene group in compound 2 leads to a drastic loss of antiviral activity, highlighting the importance of this heteroatom for binding interactions.

Signaling Pathway: HIV-1 Protease Inhibition

HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions. The following diagram illustrates the mechanism of action of this compound derivative-based protease inhibitors.

HIV_Protease_Inhibition HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease HIV Gag-Pol Polyprotein->HIV-1 Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Non-infectious Virion Non-infectious Virion HIV-1 Protease->Non-infectious Virion Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly Protease Inhibitor ((S)-THF Derivative) Protease Inhibitor ((S)-THF Derivative) Protease Inhibitor ((S)-THF Derivative)->HIV-1 Protease Inhibition

Caption: Mechanism of HIV-1 Protease Inhibition.

Anticancer Activity: Emerging Potential

More recently, derivatives of this compound have been investigated for their anticancer properties. These studies are at an earlier stage compared to the extensive research in antivirals, but the initial findings are promising.

Table 3: Anticancer Activity of a Tetrahydrofuran Derivative

CompoundCell LineIC50 (µM)Reference
1,3-bis(tetrahydrofuran-2-yl)-5-fluorouracilMiaPaca-2 (Pancreatic Cancer)4.5 ± 1.2
1,3-bis(tetrahydrofuran-2-yl)-5-fluorouracilPanc-1 (Pancreatic Cancer)3.0 ± 1

These results indicate that the tetrahydrofuran moiety, when coupled with a known cytotoxic agent like 5-fluorouracil, can lead to potent anticancer activity.

Experimental Workflow: In Vitro Anticancer Evaluation

The evaluation of the anticancer potential of novel compounds typically involves a series of in vitro assays to determine their cytotoxic and cytostatic effects. A general workflow for these experiments is depicted below.

Anticancer_Assay_Workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Clonogenic Assay Clonogenic Assay IC50 Determination->Clonogenic Assay Select Potent Compounds Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay

Caption: Workflow for Anticancer Drug Screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key assays mentioned in this guide.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 20 µL of the test compound dilution or DMSO (for control).

  • Add 60 µL of HIV-1 protease solution (pre-diluted in assay buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 340/490 nm) at 1-minute intervals for 30 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each compound concentration and determine the Ki value using appropriate enzyme kinetics models.

Antiviral Assay (MT-4 Cell-Based)

This assay determines the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathic effects.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., IIIB strain)

  • Complete medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include uninfected and virus-only controls.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the EC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

  • Cancer cell line (e.g., MiaPaca-2)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their established efficacy as HIV-1 protease inhibitors, coupled with emerging evidence of their anticancer activity, underscores the importance of this scaffold in modern drug discovery. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further exploration and development of novel this compound-based therapeutic agents.

A Comparative Guide to the Synthetic Routes of (S)-Tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Tetrahydrofuran-3-ol is a chiral building block of significant importance in the pharmaceutical industry, notably as a key intermediate in the synthesis of antiviral drugs. The stereocenter at the C3 position necessitates enantioselective synthetic strategies. This guide provides a comparative analysis of the most common and effective synthetic routes to this compound, offering a comprehensive overview of their respective methodologies, yields, enantioselectivities, and practical considerations.

Comparison of Key Synthetic Routes

The synthesis of this compound can be broadly categorized into four main approaches: synthesis from a chiral pool starting material like L-malic acid, synthesis from a halogenated precursor, asymmetric synthesis via catalytic methods, and kinetic resolution of a racemic mixture. Each of these routes presents a unique set of advantages and disadvantages in terms of cost, scalability, and stereochemical control.

Data Summary

The following table summarizes the quantitative data for the different synthetic routes, providing a clear comparison of their efficiencies.

Synthetic Route Starting Material Key Steps Overall Yield (%) Enantiomeric Excess (ee, %) Key Reagents Ref.
Chiral Pool Synthesis L-Malic AcidEsterification, Reduction, Cyclization~29-60%>99%SOCl₂, MeOH, KBH₄, LiCl, p-TsOH[1][2]
Halogenated Precursor Ethyl (S)-4-chloro-3-hydroxybutyrateProtection, Reduction, Cyclization, Deprotection~85%Not explicitly stated, presumed highIsobutene, NaBH₄, NaOH, HCl[3]
Asymmetric Synthesis 2,3-DihydrofuranAsymmetric Hydroboration~92%100%Chiral Boron Catalyst[3]
Enzymatic Kinetic Resolution rac-3-Hydroxytetrahydrofuran derivativeLipase-catalyzed acylation<50% (for desired enantiomer)>99%Lipase (e.g., Candida antarctica Lipase B), Acyl donor[4][5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: From L-Malic Acid L-Malic Acid L-Malic Acid Dimethyl L-malate Dimethyl L-malate L-Malic Acid->Dimethyl L-malate SOCl₂, MeOH (S)-1,2,4-Butanetriol (S)-1,2,4-Butanetriol Dimethyl L-malate->(S)-1,2,4-Butanetriol KBH₄, LiCl This compound This compound (S)-1,2,4-Butanetriol->this compound p-TsOH, heat

Diagram 1. Synthesis from L-Malic Acid.

G cluster_1 Route 2: From Halogenated Precursor Ethyl (S)-4-chloro-3-hydroxybutyrate Ethyl (S)-4-chloro-3-hydroxybutyrate Protected Ester Protected Ester Ethyl (S)-4-chloro-3-hydroxybutyrate->Protected Ester Isobutene Protected Chloroalcohol Protected Chloroalcohol Protected Ester->Protected Chloroalcohol NaBH₄ Protected (S)-THF-3-ol Protected (S)-THF-3-ol Protected Chloroalcohol->Protected (S)-THF-3-ol NaOH This compound This compound Protected (S)-THF-3-ol->this compound HCl

Diagram 2. Synthesis from a Halogenated Precursor.

G cluster_2 Route 3: Asymmetric Synthesis 2,3-Dihydrofuran 2,3-Dihydrofuran This compound This compound 2,3-Dihydrofuran->this compound Chiral Boron Catalyst, H₂O₂, NaOH

Diagram 3. Asymmetric Hydroboration.

G cluster_3 Route 4: Enzymatic Kinetic Resolution rac-3-Acetoxytetrahydrofuran rac-3-Acetoxytetrahydrofuran (R)-3-Acetoxytetrahydrofuran (R)-3-Acetoxytetrahydrofuran rac-3-Acetoxytetrahydrofuran->(R)-3-Acetoxytetrahydrofuran Lipase, H₂O This compound This compound rac-3-Acetoxytetrahydrofuran->this compound Lipase, H₂O

Diagram 4. Enzymatic Kinetic Resolution.

Detailed Experimental Protocols

Route 1: Synthesis from L-Malic Acid

This is a widely used and cost-effective method that leverages the natural chirality of L-malic acid.

Step 1: Esterification of L-Malic Acid to L-Dimethyl Malate (B86768) [2] To a solution of 30 g of L-malic acid (0.224 mol) in 90 mL of methanol, cooled to -10 °C, 39 mL of thionyl chloride (0.55 mol) is added dropwise over 1.5 hours. The mixture is stirred at room temperature for 4 hours and then refluxed for 1 hour. After concentration under reduced pressure, the pH is adjusted to 7 with a 20% sodium carbonate solution. The product is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and concentrated to yield L-dimethyl malate as a colorless oil (33.68 g, 93% yield).

Step 2: Reduction of L-Dimethyl Malate to (S)-1,2,4-Butanetriol [2] To a solution of 32.4 g of L-dimethyl malate (0.2 mol) in 100 mL of methanol, 8.48 g of potassium borohydride (B1222165) (0.16 mol) and 17 g of lithium chloride (0.4 mol) are added, and the mixture is heated to reflux. An additional 4.24 g of potassium borohydride (0.08 mol) is added every 20 minutes for a total of 5 additions. The reaction is refluxed for an additional 3 hours. After cooling, the solids are filtered off, and the filtrate's pH is adjusted to 3 with sulfuric acid. The resulting precipitate is filtered, and the filtrate is concentrated to give a crude yellow viscous liquid.

Step 3: Cyclization to this compound [1] The crude (S)-1,2,4-butanetriol from the previous step is mixed with 2 g of p-toluenesulfonic acid monohydrate. The mixture is heated to 220 °C, and the product is collected by vacuum distillation (87 °C / 22 mmHg) to afford this compound as a yellow oily liquid (5.5 g, 31% yield for the two steps).

Route 2: Synthesis from Ethyl (S)-4-chloro-3-hydroxybutyrate[3]

This route offers a high overall yield through a series of protection, reduction, and cyclization steps.

Step 1: Protection of the Hydroxyl Group The hydroxyl group of ethyl (S)-4-chloro-3-hydroxybutyrate is protected, for example, as a tert-butyl ether using isobutene under acidic catalysis.

Step 2: Reduction of the Ester The protected ester is then reduced to the corresponding primary alcohol, (S)-4-chloro-3-(tert-butoxy)butan-1-ol, using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Step 3: Intramolecular Cyclization The protected chloroalcohol undergoes intramolecular Williamson ether synthesis upon treatment with a base, such as sodium hydroxide, to form (S)-3-(tert-butoxy)tetrahydrofuran.

Step 4: Deprotection The tert-butyl protecting group is removed by treatment with a strong acid, such as hydrochloric acid, to yield the final product, this compound. The overall reported yield for this multi-step process is approximately 85%.

Route 3: Asymmetric Hydroboration of 2,3-Dihydrofuran[3]

This elegant approach introduces the chiral center in a single key step with high enantioselectivity.

Methodology: 2,3-Dihydrofuran is subjected to an asymmetric hydroboration-oxidation reaction. A chiral borane (B79455) reagent, such as a derivative of pinene or a catalyst system like a chiral boron catalyst with a borane source (e.g., borane-dimethyl sulfide (B99878) complex), is used to effect the enantioselective addition of borane across the double bond. Subsequent oxidation of the organoborane intermediate, typically with hydrogen peroxide under basic conditions, affords this compound. This method is reported to achieve a high yield of 92% and an excellent enantiomeric excess of 100%.

Route 4: Enzymatic Kinetic Resolution[4][5]

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In this case, an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other enriched.

Methodology: A racemic mixture of a 3-hydroxytetrahydrofuran (B147095) derivative, such as rac-3-acetoxytetrahydrofuran, is subjected to enzymatic hydrolysis using a lipase, for instance, from Candida antarctica (CAL-B). The enzyme will selectively hydrolyze one enantiomer (e.g., the (R)-acetate) to the corresponding alcohol, leaving the other enantiomer ((S)-acetate) unreacted and thus enantiomerically enriched. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. The (S)-3-acetoxytetrahydrofuran can then be hydrolyzed to this compound. Alternatively, racemic 3-hydroxytetrahydrofuran can be acylated, where the enzyme will preferentially acylate one enantiomer. These methods can achieve very high enantiomeric excesses (>99%).

Conclusion

The choice of synthetic route to this compound depends heavily on the specific requirements of the synthesis, including cost, scale, and desired optical purity.

  • The L-malic acid route is attractive due to the low cost of the starting material, making it suitable for large-scale production. However, it involves multiple steps and the use of potentially hazardous reagents, with moderate overall yields.

  • The synthesis from ethyl (S)-4-chloro-3-hydroxybutyrate offers a very high overall yield, though it also involves a multi-step sequence with protection and deprotection steps.

  • Asymmetric hydroboration provides the most direct route with excellent yield and enantioselectivity in a single key step, but the cost and availability of the chiral catalyst may be a limiting factor for industrial applications.

  • Enzymatic kinetic resolution is an excellent method for achieving very high enantiomeric purity. However, the maximum theoretical yield for the desired enantiomer is 50%, which may not be economical unless an efficient racemization of the unwanted enantiomer can be implemented in a dynamic kinetic resolution process.

For researchers and drug development professionals, a thorough evaluation of these factors is crucial in selecting the most appropriate and efficient pathway for the synthesis of this vital chiral intermediate.

References

A Comparative Guide to the X-ray Crystallography of (S)-Tetrahydrofuran-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of bioactive molecules is paramount. (S)-Tetrahydrofuran-3-ol and its derivatives are key chiral building blocks in the synthesis of various pharmaceuticals, most notably as components of HIV-1 protease inhibitors.[1][2] X-ray crystallography provides definitive insights into their solid-state conformation, which is crucial for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the crystallographic data of selected this compound derivatives, alongside detailed experimental protocols.

Comparative Crystallographic Data

The conformation of the five-membered tetrahydrofuran (B95107) (THF) ring is a critical determinant of the biological activity of its derivatives. The ring is not planar and typically adopts one of two puckered conformations: the envelope (Cs symmetry) or the twist (C2 symmetry).[3][4] The specific conformation and the orientation of substituents are influenced by intramolecular and intermolecular interactions within the crystal lattice. Below is a comparison of key crystallographic parameters for representative this compound derivatives found in the literature, primarily from studies of HIV-1 protease inhibitors where these moieties are crucial for binding.

Derivative/ComplexPDB IDRing ConformationKey Torsion Angles (°)Ref.
(2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate-Twist (C2)C1-C2-C3-C4: -37.2, C2-C3-C4-O1: 24.9[5]
Substituted THF in HIV-1 Protease Inhibitor6PJCTwist (C2)O4'-C1'-C2'-C3': -38.5, C1'-C2'-C3'-C4': 39.1[6][7]
Fused-tetrahydropyranyl THF in HIV-1 Protease Inhibitor-Twist (C2)O1-C5-C4-C3: -39.3, C5-C4-C3-C2: 37.6[8]
C-4 Substituted Tricyclic Hexahydro-furofuran in HIV-1 Protease Inhibitor-Envelope (Cs)C1-C2-C3-O2: 23.5, C2-C3-O2-C5: -36.7[9]

Note: Torsion angles are provided for the atoms of the tetrahydrofuran ring to illustrate the degree of puckering. Direct comparison is complex due to the varied substitution patterns and the fact that most detailed structural data comes from co-crystal structures with HIV-1 protease.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections provide a generalized overview of the synthesis, crystallization, and X-ray diffraction procedures for this compound derivatives.

Synthesis of this compound

A common route for the synthesis of this compound involves the cyclodehydration of (S)-1,2,4-butanetriol.[2]

  • Esterification and Reduction of L-Malic Acid: L-malic acid is first esterified, for example, by reaction with methanol (B129727) and thionyl chloride.[10] The resulting dimethyl L-malate is then reduced to (S)-1,2,4-butanetriol using a reducing agent such as sodium borohydride (B1222165) in the presence of a Lewis acid.[10]

  • Cyclodehydration: The crude (S)-1,2,4-butanetriol is heated in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), at elevated temperatures (180-220 °C).[2][10]

  • Purification: The resulting this compound is purified by vacuum distillation.[10]

Crystallization of Derivatives

Obtaining single crystals suitable for X-ray diffraction is a critical step. The following is a general procedure for the crystallization of organic molecules.

  • Solvent Selection: The choice of solvent is crucial. A suitable solvent system is one in which the compound has moderate solubility. Common techniques involve dissolving the compound in a good solvent and then adding a poor solvent (anti-solvent) until the solution becomes slightly turbid. Solvents such as methanol, ethanol, ethyl acetate, and hexane (B92381) are frequently used.

  • Slow Evaporation: The purified derivative is dissolved in a suitable solvent or solvent mixture in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent at room temperature. Over several days to weeks, as the solution becomes supersaturated, crystals may form.

  • Vapor Diffusion: This method involves dissolving the compound in a small amount of a relatively volatile solvent in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile non-solvent in which the compound is insoluble. The vapor of the non-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, and then often to a lower temperature (e.g., 4 °C). The decrease in solubility upon cooling can lead to the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule.

Visualizations

The following diagrams illustrate key processes and concepts related to the study of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis L-Malic_Acid L-Malic Acid Esterification_Reduction Esterification & Reduction L-Malic_Acid->Esterification_Reduction Butanetriol (S)-1,2,4-Butanetriol Esterification_Reduction->Butanetriol Cyclodehydration Cyclodehydration Butanetriol->Cyclodehydration S_THF_ol This compound Cyclodehydration->S_THF_ol Derivatization Derivatization S_THF_ol->Derivatization THF_Derivative THF Derivative Derivatization->THF_Derivative Crystallization Crystallization THF_Derivative->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Xray_Diffraction X-ray Diffraction Single_Crystal->Xray_Diffraction Structure_Solution Structure Solution & Refinement Xray_Diffraction->Structure_Solution Crystallographic_Data Crystallographic Data Structure_Solution->Crystallographic_Data

Caption: Workflow from synthesis to crystallographic analysis.

ring_conformations THF_Ring Tetrahydrofuran Ring Envelope Envelope (Cs) THF_Ring->Envelope Twist Twist (C2) THF_Ring->Twist Envelope->Twist Interconversion Pseudorotation Pseudorotation Envelope->Pseudorotation Twist->Pseudorotation

Caption: Conformations of the tetrahydrofuran ring.

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (S)-Tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Tetrahydrofuran-3-ol is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate for HIV protease inhibitors. The efficient and stereoselective synthesis of this compound is of paramount importance. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of this compound, offering a side-by-side look at their performance based on reported experimental data. Detailed experimental protocols and mechanistic diagrams are provided to assist researchers in selecting and implementing the most suitable catalytic strategy for their needs.

Performance Comparison of Catalytic Systems

The following table summarizes the key performance indicators for different catalytic approaches to synthesize this compound, including both chemical and biocatalytic methods.

Catalytic MethodCatalystSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Key Reaction Conditions
Asymmetric Hydroboration Chiral Boron Catalyst2,3-Dihydrofuran (B140613)92100Asymmetric borohydride (B1222165) reduction.[1]
Biocatalytic Asymmetric Reduction Alcohol Dehydrogenase (PED)Dihydro-3(2H)-furanone74.790Whole-cell biocatalysis with cofactor regeneration, 400 mmol/L substrate, 5 hours.[2]
Biocatalytic Kinetic Resolution Halohydrin Dehalogenase (HheC-SM11 mutant)(rac)-δ-chloroalcohol43-4988-95Kinetic resolution of a racemic haloalcohol precursor.[3]
Lipase-Catalyzed Kinetic Resolution Lipase PS (from Pseudomonas cepacia)(rac)-3-Hydroxytetrahydrofuran~50 (for each enantiomer)>95Enantioselective acylation or hydrolysis of the racemic alcohol.

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below to facilitate experimental replication.

Biocatalytic Asymmetric Reduction using Alcohol Dehydrogenase (PED)

This method employs a whole-cell biocatalyst expressing an alcohol dehydrogenase from Aromatoleum aromaticum EbN1 (PED) for the asymmetric reduction of dihydro-3(2H)-furanone.

Materials:

  • Recombinant E. coli cells expressing the PED enzyme

  • Dihydro-3(2H)-furanone

  • Glucose (for cofactor regeneration)

  • NADP+

  • Phosphate (B84403) buffer (pH 7.5)

  • Ethyl acetate (B1210297) for extraction

Procedure:

  • Prepare a suspension of the recombinant E. coli cells in phosphate buffer.

  • To the cell suspension, add dihydro-3(2H)-furanone to a final concentration of 400 mmol/L.

  • Add glucose and a catalytic amount of NADP+ to the reaction mixture to ensure cofactor regeneration.

  • Stir the reaction mixture at a controlled temperature (typically 30-37 °C) for 5 hours, monitoring the conversion by GC or HPLC.

  • Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by silica (B1680970) gel column chromatography.[2]

Asymmetric Hydroboration with a Chiral Boron Catalyst

This chemo-catalytic approach utilizes a chiral boron catalyst for the asymmetric borohydride reduction of 2,3-dihydrofuran.

Materials:

  • 2,3-Dihydrofuran

  • Chiral Boron Catalyst (e.g., a derivative of diisopinocampheylborane (B13816774) or a custom chiral ligand complexed to a boron source)

  • Borohydride source (e.g., NaBH4 or catecholborane)

  • Anhydrous solvent (e.g., THF)

  • Oxidizing agent for workup (e.g., H2O2, NaOH)

General Procedure (based on typical asymmetric hydroboration protocols):

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral boron catalyst in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Add the borohydride source to the catalyst solution and stir for the specified time to generate the active chiral borane (B79455) reagent.

  • Slowly add a solution of 2,3-dihydrofuran in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at the specified temperature for the required duration, monitoring the reaction progress by TLC or GC.

  • After completion, quench the reaction by the slow addition of an appropriate reagent (e.g., methanol).

  • Proceed with the oxidative workup by adding an aqueous solution of NaOH followed by the dropwise addition of H2O2 at 0 °C.

  • After stirring, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the product by chromatography to obtain this compound.

Lipase-Catalyzed Kinetic Resolution of (rac)-3-Hydroxytetrahydrofuran

This biocatalytic method involves the enantioselective acylation of one enantiomer of racemic 3-hydroxytetrahydrofuran, leaving the other enantiomer unreacted.

Materials:

  • (rac)-3-Hydroxytetrahydrofuran

  • Immobilized Lipase PS from Pseudomonas cepacia

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., tert-butyl methyl ether)

Procedure:

  • To a solution of (rac)-3-hydroxytetrahydrofuran in the organic solvent, add the immobilized lipase.

  • Add the acyl donor (e.g., vinyl acetate) to the mixture.

  • Shake the reaction mixture at a controlled temperature (e.g., room temperature or 30 °C).

  • Monitor the reaction progress by GC or HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme.

  • The reaction mixture will contain the acylated (R)-enantiomer and the unreacted this compound.

  • Separate the (S)-alcohol from the (R)-acetate by silica gel column chromatography.

Visualizing the Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and proposed catalytic mechanisms for the discussed synthetic routes.

experimental_workflow cluster_reduction Asymmetric Reduction (ADH) cluster_hydroboration Asymmetric Hydroboration cluster_resolution Kinetic Resolution (Lipase) start_adh Dihydro-3(2H)-furanone reaction_adh Whole-cell biocatalysis (E. coli expressing PED) + Glucose, NADP+ start_adh->reaction_adh product_adh This compound reaction_adh->product_adh start_hydro 2,3-Dihydrofuran reaction_hydro Asymmetric Hydroboration (Chiral Boron Catalyst) start_hydro->reaction_hydro intermediate_hydro Chiral Organoborane reaction_hydro->intermediate_hydro workup_hydro Oxidative Workup (H2O2, NaOH) intermediate_hydro->workup_hydro product_hydro This compound workup_hydro->product_hydro start_res (rac)-3-Hydroxytetrahydrofuran reaction_res Enantioselective Acylation (Lipase PS + Acyl Donor) start_res->reaction_res products_res Mixture: (S)-3-Hydroxytetrahydrofuran + (R)-3-Acetoxytetrahydrofuran reaction_res->products_res separation_res Chromatographic Separation products_res->separation_res final_product_res This compound separation_res->final_product_res

General experimental workflows for different catalytic syntheses.

adh_mechanism enzyme ADH-NADH complex Enzyme-Substrate Complex enzyme->complex substrate {Dihydro-3(2H)-furanone} substrate->complex binds product {this compound} complex->product Hydride transfer from NADH enzyme_nad ADH-NAD+ product->enzyme_nad dissociates enzyme_nad->enzyme cofactor_regen {Cofactor Regeneration (Glucose Dehydrogenase)} enzyme_nad->cofactor_regen cofactor_regen->enzyme

Simplified catalytic cycle for ADH-mediated asymmetric reduction.

lipase_mechanism cluster_reaction Enantioselective Acylation racemate {(rac)-3-Hydroxytetrahydrofuran (R- and S-enantiomers)} r_alcohol {(R)-Alcohol} racemate->r_alcohol s_alcohol {(S)-Alcohol} racemate->s_alcohol lipase {Lipase PS} acyl_donor {Vinyl Acetate} r_acetate {(R)-Acetate} r_alcohol->r_acetate Fast Acylation s_alcohol->s_alcohol Slow/No Reaction

Mechanism of lipase-catalyzed kinetic resolution.

References

Efficacy of (S)-Tetrahydrofuran-3-ol Derived Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antiviral drugs derived from the (S)-Tetrahydrofuran-3-ol scaffold, primarily focusing on the HIV protease inhibitors Amprenavir and Darunavir. Their performance is objectively compared with Lopinavir (B192967), a widely used protease inhibitor that does not contain the tetrahydrofuran (B95107) moiety. This comparison is supported by experimental data from both in vitro studies and clinical trials to offer a clear perspective on their relative efficacy and safety profiles.

Data Presentation: Quantitative Efficacy and Safety Comparison

The following tables summarize the key quantitative data from clinical trials and in vitro assays, facilitating a direct comparison of the antiviral agents.

Table 1: In Vitro Antiviral Activity

Antiviral AgentTargetIC50 / EC50 (Wild-Type HIV-1)Key Resistance-Associated Mutations
Amprenavir HIV-1 ProteaseIC50: ~0.08 µM (PBMCs)[1]I50V, I84V, L10F/I/V, K20M/R, E35D, R41K, I54V, L63P, V82A/F/T/S[2]
Darunavir HIV-1 ProteaseEC50: 0.52 nM (median, PBMCs)[3]Less prone to resistance; mutations include I54M, L90M[4]
Lopinavir HIV-1 ProteaseEC50: ~6-17 nM; ~0.1 µM (with 50% human serum)[3][5]I54T/V, V82A, L10F, M46I, I47V, I50V[6]

Table 2: Clinical Efficacy in Treatment-Naïve HIV-1 Infected Adults (48-Week Data)

Antiviral RegimenStudyNVirologic Response (HIV-1 RNA <50 copies/mL)Mean CD4+ Cell Count Increase (cells/mm³)
Fosamprenavir (B192916)/ritonavir (B1064) + Abacavir/lamivudine KLEAN43466%176
Lopinavir/ritonavir + Abacavir/lamivudine KLEAN44465%191
Darunavir/ritonavir + Tenofovir/emtricitabine ARTEMIS34384%137[7]
Lopinavir/ritonavir + Tenofovir/emtricitabine ARTEMIS34678%141[7]

Table 3: Clinical Efficacy in Treatment-Experienced HIV-1 Infected Adults (96-Week Data)

Antiviral RegimenStudyNVirologic Response (HIV-1 RNA <50 copies/mL)
Darunavir/ritonavir + OBR TITAN29860.4%
Lopinavir/ritonavir + OBR TITAN29755.2%

OBR: Optimized Background Regimen

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., based on a FRET pair)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.0, 10 mM NaCl, 3 mM DTT)

  • Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Pepstatin A)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer.

    • Dilute the HIV-1 protease to the desired concentration in 1X Assay Buffer. Keep the enzyme on ice.

    • Prepare the HIV-1 protease substrate solution in 1X Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer.

  • Assay Setup:

    • Add 40 µL of the diluted HIV-1 protease to each well of the microplate.

    • Add 10 µL of the diluted test compounds, positive control, or vehicle control (DMSO) to the respective wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the HIV-1 protease substrate solution to each well.

    • Mix the contents of the wells thoroughly by gentle shaking for 30-60 seconds.

  • Measurement:

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm) in a kinetic mode, recording data every 5 minutes for 30-60 minutes at 37°C.[8][9]

    • Alternatively, for endpoint assays, incubate the plate for a fixed time and then measure the fluorescence.

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Efficacy Assay (MT-2 Cell Line)

This protocol describes a method to evaluate the antiviral activity of a compound against HIV-1 in a human T-cell line.

Materials:

  • MT-2 cells

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)

  • HIV-1 viral stock

  • Test Compounds (dissolved in DMSO)

  • Positive Control Antiviral (e.g., AZT)

  • 96-well cell culture plates

  • MTT reagent or a method to quantify viral replication (e.g., p24 ELISA)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Culture MT-2 cells in complete culture medium.

    • On the day of the assay, prepare a cell suspension at a density of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds and positive control in culture medium in a 96-well plate.

    • Add 100 µL of the MT-2 cell suspension to each well.

  • Viral Infection:

    • Add a pre-titered amount of HIV-1 viral stock to each well (except for the uninfected control wells).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Quantification of Antiviral Activity:

    • MTT Assay (Cytopathic Effect Inhibition):

      • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

      • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) and incubate overnight.

      • Read the absorbance at 570 nm.

    • p24 Antigen ELISA (Viral Replication Inhibition):

      • Collect the culture supernatant from each well.

      • Quantify the amount of p24 antigen using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of protection from cytopathic effects or the percentage of inhibition of p24 production for each compound concentration.

    • Determine the EC50 value by plotting the percentage of protection/inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

HIV-1 Life Cycle and the Mechanism of Protease Inhibitors

The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the specific step at which protease inhibitors exert their antiviral effect.

HIV_Lifecycle cluster_extracellular Extracellular cluster_cell Host Cell (CD4+ T-cell) HIV HIV Virion Binding 1. Binding and Fusion HIV->Binding ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Binding->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly (New Virus Particles) Translation->Assembly Budding 7. Budding and Maturation Assembly->Budding Budding->HIV Release of new virions Protease HIV Protease Budding->Protease cleaves polyproteins ProteaseInhibitor Protease Inhibitors (e.g., Amprenavir, Darunavir, Lopinavir) ProteaseInhibitor->Protease inhibit Protease->Budding enables maturation Antiviral_Screening_Workflow cluster_workflow Antiviral Drug Screening Workflow CompoundLibrary Compound Library PrimaryScreening Primary Screening (High-Throughput) CompoundLibrary->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response Assays (EC50 Determination) HitIdentification->DoseResponse Cytotoxicity Cytotoxicity Assays (CC50 Determination) HitIdentification->Cytotoxicity SelectivityIndex Selectivity Index Calculation (CC50 / EC50) DoseResponse->SelectivityIndex Cytotoxicity->SelectivityIndex MechanismOfAction Mechanism of Action Studies SelectivityIndex->MechanismOfAction LeadOptimization Lead Optimization MechanismOfAction->LeadOptimization

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Tetrahydrofuran-3-ol
Reactant of Route 2
(S)-Tetrahydrofuran-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.